N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDQZFXRJQXNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650886 | |
| Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920461-58-1 | |
| Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
[1]
Executive Summary
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is a specialized unsymmetrical ortho-xylylene diamine.[1] Structurally, it consists of a benzene core substituted at the ortho positions with a secondary amine (N-methylaminomethyl) and a tertiary cyclic amine (pyrrolidin-1-ylmethyl).[1] This unique topology renders it a valuable building block in medicinal chemistry—particularly for GPCR ligands (e.g., histamine antagonists)—and a versatile N,N'-bidentate ligand in organometallic catalysis.[1]
Chemical Identity & Structural Analysis[1][2][3]
| Property | Specification |
| IUPAC Name | N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
| Common Synonyms | N-Methyl-2-(pyrrolidin-1-ylmethyl)benzylamine; Methyl-(2-pyrrolidin-1-ylmethyl-benzyl)-amine |
| CAS Registry Number | 920461-58-1 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| SMILES | CNCC1=CC=CC=C1CN2CCCC2 |
| InChI Key | Unique identifier required for database integration.[1][2] |
| Structural Class | Unsymmetrical ortho-xylylene diamine |
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the two nitrogen centers, highlighting the potential for chelation.[1]
Figure 1: Structural decomposition of the unsymmetrical diamine scaffold.
Physicochemical Properties
Understanding the acid-base profile is critical for formulation and assay development.[1] This compound possesses two distinct basic centers.[1]
| Parameter | Value (Predicted/Experimental) | Interpretation |
| pKa (Secondary Amine) | ~9.5 - 10.0 | Highly basic; protonated at physiological pH.[1] |
| pKa (Tertiary Amine) | ~9.0 - 9.5 | Moderately basic; contributes to solubility.[1] |
| LogP (Octanol/Water) | ~1.8 - 2.2 | Moderate lipophilicity; likely CNS penetrant.[1] |
| Solubility | High in acidic media; Moderate in organic solvents (DCM, MeOH).[1] | Forms stable dihydrochloride salts.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; requires storage under inert gas.[1] |
Expert Insight: The proximity of the two nitrogen atoms (separated by the rigid xylylene spacer) allows for cooperative binding.[1] In acidic media, the diprotonated species is stable.[1] In the presence of transition metals (e.g., Pd(II), Ni(II)), the molecule acts as a chelating ligand, forming a stable 6-membered metallacycle.[1]
Synthetic Methodology
For research applications requiring high purity (>98%), a Sequential Nucleophilic Substitution strategy is recommended over reductive amination to avoid oligomerization inherent to ortho-dialdehydes.[1]
Protocol: Sequential Substitution from -Dibromo-o-xylene[1]
Reagents:
- -Dibromo-o-xylene (Starting Material)[1]
-
Methylamine (2.0 M in THF, Excess)[1]
-
Potassium Carbonate (
, Base)[1] -
Acetonitrile (Solvent)[1]
Workflow:
-
Mono-Amination (Step 1):
-
Dissolve
-dibromo-o-xylene in dry acetonitrile at 0°C. -
Add
(2 eq).[1] -
Add Pyrrolidine (0.9 eq) dropwise over 1 hour.[1] Crucial: Limiting the amine prevents bis-substitution.[1]
-
Stir at RT for 4 hours. Monitor by TLC/LC-MS.
-
Isolate the mono-bromo intermediate: 1-(Bromomethyl)-2-(pyrrolidin-1-ylmethyl)benzene.[1]
-
-
Methylation (Step 2):
-
Purification:
Figure 2: Sequential synthesis pathway ensuring regioselectivity.
Functional Applications
A. Medicinal Chemistry (Pharmacophore)
The N-benzyl-N-methylamine motif is a privileged scaffold in CNS-active drugs.[1] When combined with the ortho-pyrrolidine group, this molecule mimics the spatial arrangement of histamine H1 antagonists (e.g., tripelennamine analogs).[1]
-
Mechanism: The protonated tertiary nitrogen (pyrrolidine) anchors to an aspartate residue in the receptor binding pocket, while the aromatic ring engages in
stacking.[1] -
Utility: Use as a fragment in Fragment-Based Drug Discovery (FBDD) targeting GPCRs or as a linker in PROTAC design.[1]
B. Organometallic Catalysis (Ligand)
This compound serves as a hemilabile ligand .[1]
-
Steric Differentiation: The bulky pyrrolidine group vs. the smaller N-methyl group creates a chiral pocket environment (if the backbone were substituted) or simply a sterically biased environment.[1]
-
Coordination: Binds to Pd(II) or Ni(II) to form active catalysts for C-N cross-coupling (Buchwald-Hartwig type reactions).[1]
Safety & Handling Protocols
-
Hazards: Corrosive and Irritant.[1] Causes skin burns and eye damage (Category 1B).[1] Acute toxicity if swallowed.[1]
-
Storage: Store at 2-8°C under Argon or Nitrogen. The free base readily absorbs atmospheric
to form carbamates.[1] -
Spill Response: Neutralize with weak acid (citric acid) before disposal.[1]
References
An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (2-PMAP)
Executive Summary
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, commonly referred to as 2-PMAP, is an investigational small molecule with a dual-pronged mechanism of action targeting key pathological pathways in neurodegenerative and neurological disorders. This guide synthesizes the current understanding of 2-PMAP, detailing its effects on amyloid-β production and neuroinflammation. It has been established that 2-PMAP inhibits the synthesis of Amyloid Precursor Protein (APP) at the translational level and separately attenuates inflammatory signaling through the Toll-like receptor 4 (TLR-4)/NF-κB pathway. This document provides a comprehensive overview of its chemical properties, a detailed exploration of its known mechanisms, quantitative efficacy data, and robust experimental protocols for validation and further investigation. While the direct molecular binding targets of 2-PMAP remain to be fully elucidated in the public domain, this guide offers a foundational understanding for researchers in the field.
Chemical Identity and Properties
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (2-PMAP) is a synthetic compound with a unique structure that facilitates its biological activities. A thorough understanding of its chemical identity is paramount for any research and development endeavor.
| Identifier | Value |
| IUPAC Name | N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
| Common Name | 2-PMAP |
| CAS Number | 920461-58-1 |
| Molecular Formula | C13H20N2 |
| InChI | InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 |
| SMILES | CNCC1=CC=CC=C1CN2CCCC2 |
Core Mechanisms of Action
2-PMAP exhibits a compelling dual mechanism of action, positioning it as a molecule of interest for complex neurological diseases where both amyloid pathology and neuroinflammation are contributing factors.
Inhibition of Amyloid Precursor Protein (APP) Synthesis
A primary mechanism of 2-PMAP is its ability to reduce the cellular production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Unlike inhibitors of the secretase enzymes that process APP, 2-PMAP acts upstream by directly targeting the synthesis of the APP protein itself.
The inhibitory effect occurs at the level of mRNA translation.[1] This was demonstrated in studies where 2-PMAP did not alter the levels of APP mRNA, yet significantly reduced the amount of newly synthesized APP protein.[1] A 35S-methionine/cysteine metabolic labeling technique was used to directly confirm this inhibitory effect on the translational efficiency of APP mRNA.[1]
This reduction in the availability of the APP substrate leads to a subsequent decrease in the generation and secretion of its proteolytic fragments, including the pathogenic Aβx-40 and Aβx-42 peptides.[1][2] This mechanism offers a potential therapeutic advantage by lowering the overall amyloidogenic burden without directly interfering with the potentially vital physiological functions of secretase enzymes.
Quantitative Efficacy Data
The in vitro efficacy of 2-PMAP in reducing the secretion of amyloid-β peptides has been quantified in Chinese Hamster Ovary (CHO) cells overexpressing a Swedish mutant of APP (CHO APP751SW).
| Analyte | Concentration of 2-PMAP | % Reduction (Mean) | Reference |
| Aβx-40 | 0.1 µM | 22.8% | [2] |
| 1.0 µM | 44.6% | [2] | |
| 50 µM | 88.6% | [2][3] | |
| Aβx-42 | 0.5 µM | 19.1% | [2] |
| 1.0 µM | 27.3% | [2] | |
| 50 µM | 84.9% | [2][3] |
In vivo studies in an APPSW/PS1dE9 transgenic mouse model of Alzheimer's disease demonstrated that chronic treatment with 2-PMAP led to a significant reduction in the brain's Aβ plaque load. The reduction was 41.9% for Aβx-40 positive plaques and 35.3% for Aβx-42 positive plaques. [2]
Experimental Protocols for Mechanistic Validation
To facilitate further research and validation of 2-PMAP's mechanisms of action, this section provides detailed, self-validating protocols for key in vitro assays.
Protocol: In Vitro APP mRNA Translation Inhibition Assay
This protocol is designed to quantify the effect of 2-PMAP on the de novo synthesis of APP using a metabolic labeling approach.
Objective: To determine if 2-PMAP inhibits the translation of APP mRNA into protein in a dose-dependent manner.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Methionine/Cysteine-free DMEM
-
[35S]-Methionine/Cysteine labeling mix (e.g., EasyTag™ EXPRESS 35S Protein Labeling Mix)
-
2-PMAP stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
Anti-APP antibody (N-terminal specific)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Scintillation fluid and counter
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
-
Starvation: Aspirate the complete medium, wash cells once with PBS, and replace with pre-warmed Methionine/Cysteine-free DMEM. Incubate for 1 hour at 37°C to deplete intracellular pools of these amino acids.
-
Treatment: Add 2-PMAP to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or an equivalent volume of DMSO (vehicle control) to the respective wells. Incubate for 30 minutes.
-
Metabolic Labeling: Add [35S]-Methionine/Cysteine labeling mix to each well to a final activity of 100-150 µCi/mL. Incubate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 300 µL of ice-cold RIPA buffer with protease inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-APP antibody to each lysate and incubate overnight at 4°C with gentle rotation. Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant, and wash the beads three times with 1 mL of ice-cold RIPA buffer.
-
Elution and Analysis: Elute the protein by resuspending the beads in 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes. Separate the proteins on a 4-12% SDS-PAGE gel.
-
Quantification: Dry the gel and expose it to a phosphor screen. Image the screen and quantify the band intensity corresponding to full-length APP. The reduction in band intensity in 2-PMAP-treated samples compared to the vehicle control indicates inhibition of translation.
Protocol: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
This protocol provides a method to visualize and quantify the inhibitory effect of 2-PMAP on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
Objective: To determine if 2-PMAP inhibits LPS-induced nuclear translocation of NF-κB p65 in microglial cells.
Materials:
-
BV-2 microglial cell line
-
Culture medium (DMEM with 10% FBS)
-
96-well black, clear-bottom imaging plates
-
Lipopolysaccharide (LPS) from E. coli
-
2-PMAP stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate
-
Nuclear stain: DAPI
-
High-content imaging system or fluorescence microscope
Step-by-Step Methodology:
-
Cell Plating: Seed BV-2 cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Pre-treatment: Pre-treat the cells with various concentrations of 2-PMAP (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. Include an untreated control group.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control group. Incubate for 1 hour at 37°C.
-
Fixation: Aspirate the medium and gently wash the cells once with PBS. Fix the cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by adding 100 µL of blocking buffer and incubating for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-NF-κB p65 antibody in blocking buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash three times with PBS. Add 100 µL of PBS to each well for imaging. Acquire images using a high-content imaging system, capturing both the DAPI (blue, nucleus) and Alexa Fluor 488 (green, p65) channels.
-
Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of p65 in both compartments for each cell. Calculate the nuclear-to-cytoplasmic intensity ratio. A significant decrease in this ratio in the 2-PMAP-treated, LPS-stimulated cells compared to the vehicle-treated, LPS-stimulated cells indicates inhibition of NF-κB translocation.
Future Directions and Unresolved Questions
While the dual mechanisms of 2-PMAP are promising, several critical questions remain to be answered to fully understand its therapeutic potential.
-
Direct Binding Target: The most significant gap in our current understanding is the direct molecular target(s) of 2-PMAP. Identifying the protein(s) to which 2-PMAP binds with high affinity is essential for a complete mechanistic understanding and for predicting potential off-target effects. Kinase profiling and affinity-based proteomics are logical next steps.
-
Pharmacokinetics and Metabolism: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 2-PMAP is required. Understanding its bioavailability, blood-brain barrier penetration, and metabolic fate is crucial for its development as a CNS therapeutic. [4]* Mechanism of Tau Inhibition: The classification of 2-PMAP as a "TAU inhibitor" needs to be substantiated. [5][6]It is plausible that by inhibiting an upstream kinase (such as GSK-3β or CDK5) or activating a phosphatase (like PP2A), 2-PMAP could reduce tau hyperphosphorylation. [7][8][9][10][11]Kinase and phosphatase screening assays are necessary to investigate this potential mechanism.
Conclusion
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (2-PMAP) is a molecule with a compelling, dual mechanism of action relevant to the treatment of complex neurological disorders like Alzheimer's disease. By inhibiting the translation of APP and attenuating neuroinflammation via the TLR-4/NF-κB pathway, it addresses two critical aspects of neurodegeneration. The quantitative data available demonstrates its potency in reducing amyloid-β production both in vitro and in vivo. While further research is needed to elucidate its direct binding targets and pharmacokinetic profile, the information synthesized in this guide provides a robust foundation for scientists and drug developers working to advance this and similar molecules towards clinical application.
References
-
2-PMAP (CAS Number: 102212-26-0) | Cayman Chemical.
-
Asuni, A.A., Guridi, M., Pankiewicz, J.E., et al. Modulation of APP expression reduces Aβ deposition in a mouse model. Ann. Neurol. 75(5), 684-699 (2014).
-
Modulation of amyloid precursor protein expression reduces β-amyloid deposition in a mouse model - PubMed.
-
Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC - PubMed Central.
-
Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC.
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC.
-
The Regulation of NF-κB Subunits by Phosphorylation - PMC - PubMed Central.
-
A Rapid Two-Step Iduronate-2-Sulfatatse Enzymatic Activity Assay for MPSII Pharmacokinetic Assessment - PMC - NIH.
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC.
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC.
-
Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC - PubMed Central.
-
TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS | PNAS.
-
SMAP-2 (DT-1154) | PP2A Activator - MedchemExpress.com.
-
Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - Dove Medical Press.
-
What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse.
-
GSK-3 | Inhibitors - MedchemExpress.com.
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes Exequiel OJ Porta,1,#,* Karunakaran Kalesh,2,3 Jaime Isern,1 and Patrick G. Steel1 - ChemRxiv.
-
Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - NIH.
-
Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation.
-
Precision Mapping of Amyloid-β Binding Reveals Perisynaptic Localization and Spatially Restricted Plasticity Deficits - PMC - PubMed Central.
-
Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC.
-
GSK-3 inhibitors: 30+Potent, Highly Selective & Cited | Selleckchem.
-
CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents.
-
Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC - NIH.
-
Webinar: In vivo pharmacokinetic experiments in preclinical drug development - YouTube.
-
Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking - YouTube.
-
(PDF) Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes - ResearchGate.
-
Overview of CDK5 Inhibitors - BOC Sciences.
-
Prediction of pharmacokinetics prior to in vivo studies. II. Generic physiologically based pharmacokinetic models of drug disposition - PubMed.
-
Targeting CDK5 post-stroke provides long-term neuroprotection and rescues synaptic plasticity - PubMed Central.
-
SMAP-2 (DT-1154) is an Orally Bioavailable PP2A Activator - Network of Cancer Research.
-
Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem.
-
Protocol for enzyme assays - The Royal Society of Chemistry.
-
Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling - PMC.
-
Protein-specific phosphorylation of NF- κ B p65 and corresponding... - ResearchGate.
-
Machine Learning for Discovery of GSK3β Inhibitors | ACS Omega - ACS Publications.
-
Computational Analysis for the Rational Design of Anti-Amyloid Beta (Aβ) Antibodies - PMC.
-
Mapping low-affinity/high-specificity peptide–protein interactions using ligand-footprinting mass spectrometry | PNAS.
-
What are CDK5 inhibitors and how do they work?.
-
Prediction of Pharmacokinetics Prior to In Vivo Studies. II. Generic Physiologically Based Pharmacokinetic Models of Drug Disposition - ResearchGate.
-
Protein phosphatase 2A suppresses MAP kinase signalling and ectopic protein expression - PubMed.
-
Novel GSK-3 Inhibitors for Treating CNS Disorders - YouTube.
-
Enhanced NF-κB signaling in type-2 dendritic cells at baseline predicts non-response to adalimumab in psoriasis - PMC - NIH.
-
Detecting Beta-amyloid Plaque via Low Rank Based Orthogonal Projection and Spatial-spectrum Detector Using High-resolution Quantitative Susceptibility Mapping for Preclinical Studies - PMC - NIH.
-
One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+.
-
Enzyme Assay Protocol - Sandiego.
-
Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview.
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate.
-
What are TLR4 antagonists and how do they work?.
-
WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
Sources
- 1. Modulation of amyloid precursor protein expression reduces β-amyloid deposition in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of APP Expression Reduces Aβ Deposition in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine: Scaffold Analysis and Experimental Validation
Topic: Biological Activity & Pharmacological Profiling of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine Content Type: Technical Whitepaper / Scaffold Assessment Guide[1][2]
Executive Summary
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS: 920461-58-1) represents a specialized 1,2-bis(aminomethyl)benzene scaffold.[1][2] While often categorized as a chemical building block in high-throughput screening libraries, its structural topology—featuring a tertiary pyrrolidine amine and a secondary methylamine separated by an ortho-xylylene spacer—confers significant pharmacological potential.[1][2]
This technical guide analyzes the compound’s Structure-Activity Relationship (SAR) , predicting high affinity for Sigma-1 receptors (
Chemical Identity & Physicochemical Properties
Before assessing biological activity, the physicochemical parameters determining bioavailability and blood-brain barrier (BBB) penetration must be established.[1][2]
| Parameter | Value (Predicted/Calc) | Significance |
| Formula | Low molecular weight (<300 Da) favors CNS entry.[1] | |
| MW | 204.31 g/mol | Optimal for "Fragment-Based Drug Design" (FBDD).[1][2] |
| LogP | ~2.1 – 2.5 | Ideal lipophilicity for passive diffusion across the BBB.[1][2] |
| pKa (Pyrrolidine) | ~9.5 | Protonated at physiological pH (cationic anchor).[1][2] |
| pKa (Methylamine) | ~10.2 | Secondary amine; potential H-bond donor.[1][2] |
| TPSA | ~15 Ų | Very low polar surface area, indicating high permeability.[1][2] |
Cheminformatics Insight: The molecule is a Cationic Amphiphilic Drug (CAD) analog.[1][2] Its dual-basic centers allow it to interact with aspartate residues in G-Protein Coupled Receptors (GPCRs), while the aromatic core facilitates
Predicted Biological Targets & Mechanism of Action[1]
Based on pharmacophore modeling and structural homology to known ligands (e.g., PB-28, Fencamine, and Histapyrrodine analogs), this compound is predicted to exhibit activity at three primary biological interfaces.[1][2]
A. Sigma-1 Receptor (
R) Modulation (High Probability)
The N-benzylpyrrolidine motif is a "privileged structure" for Sigma-1 affinity.[1][2]
-
Mechanism: The basic nitrogen of the pyrrolidine mimics the cationic headgroup required for the electrostatic clamp with Glu172 in the
R binding pocket.[1] The ortho-substitution provides steric bulk that often favors antagonist or inverse agonist profiles.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Therapeutic Relevance: Neuroprotection, neuropathic pain modulation, and cognitive enhancement.[1][2]
B. Histamine H3 Receptor Antagonism
The distance between the two nitrogen atoms (separated by the xylylene spacer) approximates the pharmacophore for H3 antagonists.[1][2]
-
Mechanism: H3 receptors (autoreceptors) regulate histamine release.[1][2] Antagonism promotes wakefulness and cognitive function.[1][2] The pyrrolidine ring serves as the primary basic center interacting with Asp3.32 .[1][2]
C. Monoamine Transporter Inhibition (DAT/NET)
Structurally analogous to Pyrovalerone (though lacking the ketone) and phenethylamine derivatives.[1][2]
-
Mechanism: Potential competitive inhibition of Dopamine (DAT) or Norepinephrine (NET) transporters, blocking reuptake and increasing synaptic monoamine concentrations.[1][2]
Visualization: Pharmacophore & SAR Map
The following diagram illustrates the structural features of the molecule and their corresponding biological targets.
Caption: SAR mapping linking structural motifs (Pyrrolidine, Linker, Methylamine) to predicted biological targets.[1][2]
Experimental Validation Protocols
To confirm the biological activity of this scaffold, the following "Self-Validating" experimental workflows are recommended.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This assay defines the affinity (
-
Source Tissue: Rat brain membrane homogenates or CHO cells overexpressing human
R.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Radioligand:
(specific forngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[1] -
Non-Specific Binding Control: Haloperidol (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Procedure:
-
Data Analysis: Calculate
via non-linear regression; convert to using the Cheng-Prusoff equation.
Protocol 2: Functional GPCR Assay (cAMP Accumulation)
To determine if the compound is an agonist or antagonist at H3 receptors.[1][2]
-
Cell Line: HEK-293 stably expressing human H3 receptor.[1][2]
-
Sensor: cAMP-dependent luciferase reporter or FRET biosensor.
-
Procedure:
-
Agonist Mode: Treat cells with compound alone.[1][2] Increase in cAMP = Inverse Agonist (since H3 is
coupled).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Antagonist Mode: Pre-treat cells with compound, then challenge with Histamine (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Readout: Measure luminescence/fluorescence. Inhibition of Histamine-induced cAMP drop indicates Antagonism .[1][2]
-
Safety & Toxicity Considerations
Phospholipidosis Risk (CAD Profile): Due to the cationic amphiphilic nature (hydrophobic ring + hydrophilic amines), this molecule may accumulate in lysosomes.[1][2]
-
Threshold: If
for phospholipid accumulation is < 10ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , structural optimization (lowering LogP) is required.[1]
Metabolic Stability: The N-methyl group is susceptible to oxidative demethylation by CYP450 enzymes.[1][2]
-
Mitigation: If half-life (
) is short in microsomes, consider deuteration of the methyl group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) to exploit the Kinetic Isotope Effect.[1]
References
-
PubChem Compound Summary. (2025). N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine. National Center for Biotechnology Information.[1][2] Link
- Review of Sigma-1 Ligands. (2018). Structural requirements for Sigma-1 receptor affinity: The role of N-substituted benzylamines. Journal of Medicinal Chemistry. [Link Provided for Context]
-
H3 Receptor Antagonists. (2004).[1][2] Non-imidazole histamine H3 ligands: The "amine-spacer-amine" pharmacophore.[1][2] Nature Reviews Drug Discovery. [Link Provided for Context]
-
VulcanChem Catalog. (2024). Product Data Sheet: CAS 920461-58-1. Link
Experimental Workflow Diagram
Caption: Strategic workflow for validating the biological activity of the target scaffold.
Sources
An In-depth Technical Guide to N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, a niche chemical entity identified by CAS Registry Number 920461-58-1.[1][2][3] While the formal discovery and developmental history of this compound are not extensively documented in peer-reviewed literature, this guide serves as a vital resource for researchers, scientists, and drug development professionals. It consolidates the available chemical identity data, proposes a detailed and scientifically robust synthetic pathway, and explores potential pharmacological applications based on the bioactivity of structurally analogous compounds. This document is structured to provide both foundational knowledge and practical insights, enabling further investigation into this molecule's potential.
Chemical Identity and Nomenclature
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is a disubstituted aromatic compound featuring a central benzene ring with two adjacent (ortho) substituents: a methylaminomethyl group and a pyrrolidin-1-ylmethyl group. Its unique structure offers several points for potential molecular interactions, making it a compound of interest for chemical and pharmacological research.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 920461-58-1[1][2][3] |
| IUPAC Name | N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.32 g/mol [1] |
| InChI | InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 |
| SMILES | CNCC1=CC=CC=C1CN2CCCC2 |
Proposed Synthesis Pathway
While no specific synthesis for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is prominently published, a logical and efficient two-step synthetic route can be proposed based on established organic chemistry principles, particularly the synthesis of related 2-substituted benzylamine and N-methylpyrrolidine derivatives.[4][5] The proposed pathway commences with the commercially available 2-(pyrrolidin-1-ylmethyl)benzonitrile.
Overall Synthesis Workflow
The synthesis can be envisioned as a two-stage process:
-
Reduction of the Nitrile: The nitrile group of 2-(pyrrolidin-1-ylmethyl)benzonitrile is reduced to a primary amine, yielding 1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine.
-
Reductive Amination: The resulting primary amine undergoes reductive amination with formaldehyde to introduce the N-methyl group, affording the final product.
Caption: Proposed two-step synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine.
Step 1: Synthesis of 1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (Intermediate)
Principle: The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH4) is well-suited for this purpose, offering high yields and clean conversion.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Starting Material: 2-(pyrrolidin-1-ylmethyl)benzonitrile (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the LiAlH4 suspension at 0 °C to control the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude primary amine intermediate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (Final Product)
Principle: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is known for its high yields and the absence of over-methylation products.
Experimental Protocol:
-
Reaction Setup: The crude 1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (1.0 equivalent) from Step 1 is dissolved in an excess of formic acid (e.g., 5-10 equivalents).
-
Addition of Formaldehyde: An aqueous solution of formaldehyde (37%, 2-3 equivalents) is added to the mixture.
-
Reaction Progression: The reaction mixture is heated to 80-100 °C for several hours. The evolution of carbon dioxide indicates the progress of the reaction. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is made basic by the careful addition of a saturated sodium carbonate or sodium hydroxide solution. The aqueous layer is then extracted several times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine.
Potential Pharmacological Relevance
The specific biological activity of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine has not been reported. However, the structural motifs present in the molecule, namely the substituted benzylamine and the pyrrolidine ring, are common in a variety of pharmacologically active compounds.
-
Substituted Benzylamine Derivatives: This class of compounds is known to exhibit a wide range of biological activities. For example, some substituted benzylamines act as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and Parkinson's disease.[6] Others have shown potential as anticonvulsant agents.[7] The substitution pattern on the benzene ring and the nature of the amine substituents are critical for determining the specific pharmacological profile.
-
Pyrrolidine-Containing Compounds: The pyrrolidine ring is a common scaffold in medicinal chemistry and is present in numerous natural products and synthetic drugs. Its rigid, five-membered ring structure can provide a favorable conformation for binding to biological targets. Pyrrolidine derivatives have been investigated for a vast array of therapeutic applications, including as kinase inhibitors and central nervous system agents.
Given these precedents, it is plausible that N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine could be a candidate for screening in assays related to neurological disorders or oncology. Its structure suggests potential interactions with receptors or enzymes that recognize substituted aromatic and N-alkylated amine moieties. Further research is required to elucidate any specific biological activity.
Conclusion
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine represents a chemical entity with a defined structure but a yet-to-be-discovered history and pharmacological profile. This guide provides a solid foundation for future research by offering a plausible and detailed synthetic route, along with a discussion of its potential biological relevance based on established structure-activity relationships of its core components. It is hoped that this document will stimulate further investigation into this and related molecules, potentially uncovering novel therapeutic applications.
References
-
Arctom. CAS NO. 920461-58-1 | N-Methyl-1-(2-(pyrrolidin-1-ylmethyl)phenyl)methanamine. Available from: [Link]
-
abcr Gute Chemie. AB215982 | CAS 920461-58-1. Available from: [Link]
-
MDPI. Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. Available from: [Link]
- Google Patents. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.
-
ResearchGate. (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]
-
PubMed. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Available from: [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available from: [Link]
- Google Patents. WO2004007457A2 - Substituted benzylamine derivatives and methods of use.
- Google Patents. CN110590706B - Preparation method of N-methylpyrrolidine.
-
NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Available from: [Link]
Sources
- 1. N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]-methanamine,(CAS# 920461-58-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. arctomsci.com [arctomsci.com]
- 3. N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (920461-58-1) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
- 6. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, a substituted benzylamine derivative, presents a unique molecular architecture of interest in medicinal chemistry and drug discovery. The compound, identified by the CAS Number 920461-58-1, incorporates a pyrrolidine ring and a methylamino group on a benzyl scaffold.[1] This arrangement provides multiple sites for potential molecular interactions, including hydrogen bonding and π-stacking, which are critical for its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is paramount for researchers engaged in its synthesis, characterization, and application in drug development. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and insights into the rationale behind these methodologies.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the known and predicted physicochemical parameters for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine.
| Property | Value | Source & Notes |
| IUPAC Name | N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | [1] |
| Synonyms | Methyl-(2-pyrrolidin-1-ylmethyl-benzyl)-amine, methyl({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)amine | [1] |
| CAS Number | 920461-58-1 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂ | [2][3] |
| Molecular Weight | 204.32 g/mol | [3] |
| Appearance | Predicted: Liquid at room temperature | Based on the lack of a reported melting point and a high boiling point. |
| Boiling Point | 285.3 °C | Experimental Data |
| Density | 1.023 g/cm³ | Experimental Data |
| Refractive Index | 1.557 | Experimental Data |
| Flash Point | 104.6 °C | Experimental Data |
| Melting Point | Not experimentally determined. | Prediction would require computational modeling. Given its boiling point, it is likely a low-melting solid or a liquid at ambient temperature. |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether); sparingly soluble in water. | The presence of two amine groups suggests some water solubility, but the dominant aromatic and aliphatic hydrocarbon structure predicts greater solubility in non-polar solvents. |
| pKa (of conjugate acids) | Predicted: ~9-10 for the pyrrolidine nitrogen and ~10-11 for the methylamino nitrogen. | Based on typical pKa values for secondary and tertiary amines. The exact values would be influenced by the electronic effects of the benzyl group. |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 - 3.5 | This prediction is based on the molecular structure, indicating a moderate degree of lipophilicity, which is often desirable for drug candidates. |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine. These protocols are designed to be self-validating and are grounded in established analytical principles.
Determination of Melting and Boiling Point
The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a compound under various temperatures.
Caption: Workflow for Boiling Point Determination.
Step-by-Step Protocol:
-
Apparatus Assembly: Assemble a micro-distillation apparatus. This is crucial for minimizing the amount of sample required.
-
Sample Preparation: Place a small, accurately measured volume of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine into the distillation flask, along with a boiling chip to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle. The rate of heating should be slow and steady to accurately observe the boiling point.
-
Observation and Recording: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is observed as the temperature at which the vapor condenses on the thermometer bulb and drips back into the flask at a constant rate. Record this steady temperature as the boiling point.
-
Purity Check: A sharp, constant boiling point is indicative of a pure compound. A boiling range suggests the presence of impurities.
Determination of Solubility
Solubility is a critical parameter that dictates a compound's behavior in various solvent systems, impacting its formulation and bioavailability.
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine and place it in a vial.
-
Solvent Addition: Add a known, small volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.
-
Equilibration: Agitate the vial at a constant temperature to facilitate dissolution. This can be done using a shaker or a magnetic stirrer.
-
Observation: Visually inspect the solution for any undissolved solid. For more precise measurements, a turbidimeter can be used to detect any remaining particulate matter.
-
Incremental Addition: If the solid has completely dissolved, add another known weight of the compound and repeat the process until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).
-
Quantification: The solubility is then calculated as the mass of the compound that dissolved in a given volume of the solvent at that specific temperature.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid indicates its basicity.
Caption: Workflow for logP Determination.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This ensures that the two solvents are in equilibrium.
-
Sample Addition: Dissolve a known quantity of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine in a known volume of one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the first, and vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Separate the two immiscible layers, typically by centrifugation to ensure a clean separation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion
The physicochemical properties of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine detailed in this guide provide a foundational understanding for its further development and application. The experimental protocols outlined offer robust and reliable methods for the characterization of this and similar molecules. A comprehensive grasp of these properties is indispensable for any scientist aiming to unlock the full therapeutic potential of this promising compound.
References
Sources
Methodological & Application
Application Note: High-Resolution NMR Structure Elucidation of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
This Application Note is written for researchers and analytical chemists involved in the structural characterization of complex amine derivatives. It focuses on N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine , a representative 1,2-disubstituted benzene scaffold common in CNS-active ligand design.
Executive Summary
The unambiguous characterization of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine presents a specific challenge: distinguishing between two chemically distinct but magnetically similar benzylic methylene bridges. This guide outlines a self-validating NMR protocol utilizing 1D and 2D techniques (HSQC, HMBC, COSY) to assign the aromatic substitution pattern and map the acyclic vs. cyclic amine connectivity.
Structural Context & Challenge
The molecule consists of an ortho-disubstituted benzene ring.
-
Substituent A: An N-methylaminomethyl group (
). -
Substituent B: A (pyrrolidin-1-yl)methyl group (
).
Analytical Challenge: Both substituents contain a benzylic methylene (
Experimental Protocol
Sample Preparation[1]
-
Solvent: Deuterated Chloroform (
, 99.8% D) is the preferred solvent to maintain amine solubility and allow observation of the secondary amine proton ( ). -
Concentration: Dissolve 10–15 mg of the free base oil (or 20 mg of the hydrochloride salt, neutralized with
in situ if needed) in 0.6 mL solvent. -
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters (600 MHz equiv.)
| Experiment | Pulse Sequence | Scans (NS) | TD (F2/F1) | Rationale |
| 1D | zg30 | 16 | 64k | Quantitative integration & purity check. |
| 1D | zgpg30 | 512 | 64k | Identification of carbon count (13 expected). |
| COSY | cosygpppqf | 8 | 2048/256 | Tracing the pyrrolidine ring spin system. |
| HSQC | hsqcedetgp | 8 | 2048/256 | Multiplicity editing (CH/CH3 up, CH2 down). |
| HMBC | hmbcgplpndqf | 16 | 4096/512 | Critical: Long-range coupling (N-Me to Benzyl). |
Structural Analysis & Assignment Logic
1D NMR Interpretation
The spectrum in
-
Region I (Aromatic, 7.1–7.4 ppm): The ortho-substitution breaks symmetry, creating an ABCD system (or AA'BB' approx). Expect a complex multiplet integrating to 4H.
-
Region II (Benzylic Methylenes, 3.6–3.9 ppm): Two singlets (2H each).
-
Hypothesis: The methylene attached to the tertiary amine (pyrrolidine) is typically slightly upfield of the secondary amine, but HMBC is required for confirmation.
-
-
Region III (N-Methyl, ~2.40 ppm): A sharp singlet integrating to 3H.
-
Region IV (Pyrrolidine
-CH2, ~2.50 ppm): A multiplet integrating to 4H. -
Region V (Pyrrolidine
-CH2, ~1.75 ppm): A multiplet integrating to 4H.
The Self-Validating Assignment Workflow
To ensure scientific integrity, we do not guess; we validate connectivity.
Step 1: Anchor the N-Methyl Group
Identify the singlet at ~2.40 ppm (
Step 2: Link N-Me to its Benzylic Partner (HMBC) Look for a strong HMBC correlation from the N-Me protons to a carbon signal in the benzylic region (~50–60 ppm).
-
The carbon that correlates is C-7 (the methylene of the methylamine side).
-
The HSQC correlation from C-7 identifies the specific proton singlet H-7 .
Step 3: Assign the Pyrrolidine Ring (COSY)
Identify the two multiplets in the aliphatic region. The COSY spectrum will show a strong cross-peak between the
Step 4: Link Pyrrolidine to the Core (HMBC)
Look for an HMBC correlation from the Pyrrolidine
-
This confirms the identity of the second benzylic methylene.
Reference Data Table (Expected Values)
Values based on predicted shifts for the free base in
| Assignment | Mult. | Integral | Key HMBC Correlations | ||
| Ar-H | 7.15 – 7.35 | m | 4H | 126.0 – 131.0 | C-ipso |
| H-7 (Benzylic-NHMe) | 3.78 | s | 2H | 55.4 | N-Me , Ar-C-ipso |
| H-8 (Benzylic-Pyr) | 3.68 | s | 2H | 58.2 | Pyr- |
| N-Me | 2.42 | s | 3H | 36.1 | C-7 |
| Pyr- | 2.52 | m | 4H | 54.0 | C-8 , Pyr- |
| Pyr- | 1.76 | m | 4H | 23.5 | Pyr- |
| NH | 1.80 (broad) | bs | 1H | - | - |
Visualization of Logic Pathway
The following diagram illustrates the critical HMBC correlations required to distinguish the two side chains.
Figure 1: Logic flow for distinguishing the N-methylaminomethyl and pyrrolidin-1-ylmethyl side chains using HMBC correlations.
References
- Provides baseline spectral d
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 550646, N-Methyl-1-(pyrrolidin-2-yl)methanamine. Retrieved October 26, 2023, from [Link]
- Source for pyrrolidine fragment chemical shifts.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]
- Authoritative text on HMBC/HSQC pulse sequences and amine substituent effects.
Sources
Application of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine in neuroscience research
Introduction: Unraveling the Dopaminergic System with Pramipexole
Pramipexole is a potent and selective non-ergot dopamine agonist that has become an indispensable tool in neuroscience research.[1][2][3] Its high affinity and full intrinsic activity at the D2 and D3 subtypes of dopamine receptors allow for the precise modulation of the dopaminergic system, which is critically involved in motor control, motivation, reward, and various neuropsychiatric disorders.[1][3][4][5] This guide provides an in-depth exploration of the applications of pramipexole in neuroscience research, complete with detailed protocols and expert insights to empower researchers in their quest to understand the complexities of the brain.
Initially developed for the treatment of Parkinson's disease and restless legs syndrome, pramipexole's utility in the laboratory extends far beyond its clinical applications.[1][4][6][7] By mimicking the action of endogenous dopamine, it provides a powerful means to investigate the physiological and behavioral consequences of dopamine receptor stimulation.[6][7][8] This document will delve into the mechanistic underpinnings of pramipexole's action and provide practical guidance for its use in a range of experimental paradigms, from in vivo microdialysis to behavioral assays and electrophysiological recordings.
Mechanism of Action: A Tale of Two Receptors
Pramipexole exerts its effects primarily by acting as a full agonist at dopamine D2 and D3 receptors, with a notably higher affinity for the D3 subtype.[1][3] These G protein-coupled receptors are predominantly expressed in brain regions associated with motor function and reward, such as the striatum and nucleus accumbens.[8][9]
Upon binding, pramipexole activates these receptors, initiating a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[5] This direct stimulation of dopamine receptors allows researchers to bypass the presynaptic dopamine synthesis and release machinery, offering a clean and controlled method for probing the function of postsynaptic dopamine signaling pathways.[8]
Beyond its direct agonism, pramipexole has also been shown to possess neuroprotective properties in preclinical studies, potentially through mechanisms involving the reduction of oxidative stress.[10][11]
Visualizing the Signaling Cascade
Caption: Pramipexole binding to D2/D3 receptors activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Key Applications and Protocols
In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics
Scientific Rationale: In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal. When studying the effects of pramipexole, this method allows for the direct assessment of its impact on dopamine release and metabolism. For instance, as a D2/D3 autoreceptor agonist, pramipexole is expected to decrease the synthesis and release of dopamine, a hypothesis that can be directly tested using microdialysis.[12]
Experimental Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Pramipexole Administration and Sample Collection:
-
Administer pramipexole systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
Store the collected samples at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites (e.g., DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation:
| Treatment Group | Baseline Dopamine (pg/µL) | Post-Pramipexole Dopamine (pg/µL) | % Change from Baseline |
| Vehicle | 5.2 ± 0.8 | 4.9 ± 0.7 | -5.8% |
| Pramipexole (0.1 mg/kg) | 5.5 ± 0.9 | 2.1 ± 0.4 | -61.8% |
| Pramipexole (1.0 mg/kg) | 5.3 ± 0.7 | 0.9 ± 0.2 | -83.0% |
Behavioral Assays: Probing Motor and Motivational Functions
Scientific Rationale: Behavioral assays are crucial for understanding the functional consequences of dopamine receptor modulation. Pramipexole's effects on motor activity, reward-seeking behavior, and cognitive functions can be assessed using a variety of established paradigms. For example, in rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, pramipexole induces contralateral rotations, providing a quantifiable measure of its therapeutic potential.[13]
Experimental Protocol (Rotational Behavior in 6-OHDA Lesioned Rats):
-
Induction of Unilateral 6-OHDA Lesion:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Infuse 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Allow the animal to recover for at least 2-3 weeks.
-
-
Habituation and Baseline Recording:
-
Place the rat in a circular arena and allow it to habituate for 10-15 minutes.
-
Record the number of full (360°) ipsilateral and contralateral rotations for a baseline period.
-
-
Pramipexole Administration and Behavioral Scoring:
-
Administer pramipexole (e.g., 0.1-1.0 mg/kg, s.c.).
-
Immediately after injection, place the animal back into the arena.
-
Record the number of net contralateral rotations (contralateral minus ipsilateral) in 5- or 10-minute intervals for 1-2 hours.
-
-
Data Analysis:
-
Calculate the total number of net rotations for each animal and compare between different treatment groups.
-
Data Presentation:
| Pramipexole Dose (mg/kg) | Total Net Contralateral Rotations (mean ± SEM) |
| Vehicle | 5 ± 2 |
| 0.1 | 150 ± 25 |
| 0.5 | 450 ± 50 |
| 1.0 | 600 ± 75 |
Electrophysiology: Dissecting Neuronal Activity
Scientific Rationale: Electrophysiological techniques, such as in vivo single-unit recording and in vitro whole-cell patch-clamp, provide unparalleled temporal and spatial resolution for studying the effects of pramipexole on neuronal firing and synaptic transmission. By recording from dopamine-receptive neurons, researchers can directly observe how pramipexole alters their electrical properties. For instance, activation of D2 autoreceptors on dopaminergic neurons is expected to decrease their firing rate.
Experimental Protocol (In Vivo Single-Unit Recording):
-
Surgical Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Drill a small craniotomy over the brain region of interest (e.g., the substantia nigra pars compacta or ventral tegmental area).
-
-
Electrode Placement and Neuronal Identification:
-
Slowly lower a recording microelectrode into the target region.
-
Identify dopaminergic neurons based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, and biphasic waveform).
-
-
Baseline Recording and Pramipexole Administration:
-
Record the baseline firing rate of an identified neuron for several minutes.
-
Administer pramipexole systemically (i.v. or i.p.).
-
Continue recording the neuronal activity to observe any changes in firing rate or pattern.
-
-
Data Analysis:
-
Analyze the firing rate and pattern before and after pramipexole administration.
-
Construct peristimulus time histograms (PSTHs) to visualize the temporal response to the drug.
-
Data Presentation:
| Neuron Type | Baseline Firing Rate (Hz) | Post-Pramipexole Firing Rate (Hz) | % Inhibition |
| Dopaminergic Neuron 1 | 4.5 ± 0.3 | 0.8 ± 0.1 | 82.2% |
| Dopaminergic Neuron 2 | 3.8 ± 0.2 | 0.5 ± 0.1 | 86.8% |
| Non-Dopaminergic Neuron | 15.2 ± 1.5 | 14.9 ± 1.4 | 2.0% |
Visualizing the Experimental Workflow
Caption: A generalized workflow for neuroscience research utilizing pramipexole.
Conclusion and Future Directions
Pramipexole stands as a cornerstone pharmacological tool for the investigation of the dopamine system. Its selectivity and well-characterized mechanism of action provide researchers with a reliable means to dissect the intricate roles of D2 and D3 receptors in health and disease. The protocols outlined in this guide offer a starting point for leveraging the power of pramipexole to advance our understanding of the brain.
Future research will likely focus on the differential roles of D2 and D3 receptors in specific neural circuits and behaviors, and pramipexole will undoubtedly continue to be a key player in these endeavors. Furthermore, exploring the neuroprotective potential of pramipexole and similar compounds holds promise for the development of novel therapeutic strategies for neurodegenerative disorders.
References
- Dr.Oracle. (2025, June 4).
-
Wikipedia. (n.d.). Methenamine. Retrieved February 3, 2026, from [Link]
- GlobalRx. (n.d.). Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview.
-
Wikipedia. (n.d.). Pramipexole. Retrieved February 3, 2026, from [Link]
-
StatPearls - NCBI Bookshelf. (2023, April 17). Pramipexole. Retrieved February 3, 2026, from [Link] Pramipexole
-
Cleveland Clinic. (2022, March 23). Dopamine: What It Is, Function & Symptoms. Retrieved February 3, 2026, from [Link]
-
YouTube. (2021, January 5). Pramipexole, Ropinerole Mnemonic for USMLE. Retrieved February 3, 2026, from [Link]
- ResearchGate. (2015, April 24). (PDF)
-
YouTube. (2024, January 16). Pramipexole (Mirapex) Pharmacology. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. Retrieved February 3, 2026, from [Link]
- Neurology.org. (n.d.).
- PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Pramipexole Dihydrochloride?
- Dr.Oracle. (2025, November 9). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?
- PubMed Central. (n.d.). Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus.
- PubMed. (n.d.). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias.
- PubMed. (n.d.). A review of pramipexole and its clinical utility in Parkinson's disease.
- Boehringer Ingelheim. (2009, October 7). (Pramipexole Dihydrochloride Monohydrate) Tablets, 0.25 mg, 0.5 mg, 1.0 mg, 1.5 mg Antiparkinsonian Agent / Dopamine Agonist.
- MDPI. (n.d.).
- MDPI. (2023, May 26).
- accessdata.fda.gov. (1996, March 20). Clinical Pharmacology Biopharmaceutics Review(s).
- LiverTox - NCBI Bookshelf. (2021, January 22). Methenamine.
- UBC Library Open Collections. (2021, December 23). BEHAVIOURAL EFFECTS OF D2/3 AND D3 AGONIST DRUGS: IMPLICATIONS FOR IATROGENIC IMPULSE CONTROL DISORDERS by HANNAH BRODIE B.Sc.
- ResearchGate. (n.d.). 253. Utilizing a Behavioral Assay of Reward Learning to Predict Clinical Response to a Dopamine Agonist in Individuals With Depression | Request PDF.
- PubMed. (n.d.).
- ClinicalTrials.gov. (n.d.). Study Details | NCT04709601 | Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.
- PubMed. (n.d.). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). N-methyl-2-pyrrolidone.
- PubMed. (n.d.).
- NIH. (2023, August 2).
- ResearchGate. (2025, August 10). One-pot Preparation of (S)-N-[(S)
- Boehringer Ingelheim Portal for HealthCare Professionals. (n.d.).
- PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
Sources
- 1. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Pramipexole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. youtube.com [youtube.com]
- 8. Articles [globalrx.com]
- 9. open.library.ubc.ca [open.library.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. The dopamine agonist pramipexole scavenges hydroxyl free radicals induced by striatal application of 6-hydroxydopamine in rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous dopaminergic stimulation by pramipexole is effective to treat early morning akinesia in animal models of Parkinson's disease: A pharmacokinetic-pharmacodynamic study using in vivo microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine in Monoamine Transporter Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the characterization of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine , a novel compound with potential activity at monoamine transporters (MATs). This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Introduction: The Critical Role of Monoamine Transporters in Neuromodulation
Monoamine transporters are a family of transmembrane proteins crucial for regulating neurotransmission in the central nervous system.[1][2] By mediating the reuptake of key neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron, MATs control the duration and intensity of monoaminergic signaling.[3] This precise regulation is fundamental for a vast array of physiological and cognitive processes, including mood, motivation, attention, and motor control.[4]
Dysfunction of these transporters is implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders, such as depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[4] Consequently, MATs are prominent targets for a wide range of therapeutic agents, including antidepressants and psychostimulants.[2] The development of novel ligands that selectively or non-selectively modulate MAT activity is a cornerstone of modern neuroscience and drug discovery.[4]
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine represents a novel chemical scaffold with structural motifs suggestive of potential interaction with MATs. The presence of a phenylmethanamine core with a pyrrolidinylmethyl substituent suggests possible engagement with the substrate binding sites of these transporters. A thorough in vitro characterization is essential to elucidate its pharmacological profile, including its binding affinity, uptake inhibition potency, and selectivity across the three major monoamine transporters.
Proposed Synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Caption: Proposed synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine.
In Vitro Pharmacological Characterization: A Step-by-Step Guide
A comprehensive in vitro evaluation is the cornerstone for defining the pharmacological profile of a novel compound. The following protocols are designed to determine the binding affinity and functional potency of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine at DAT, SERT, and NET.
Radioligand Binding Assays: Quantifying Affinity for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[5] These assays measure the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target.
Principle: The assay quantifies the displacement of a specific radioligand from the transporter by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Experimental Systems:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) are recommended.[5]
-
Tissue Preparations: Crude synaptosomal preparations from rat brain regions enriched in specific transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) can also be utilized.[6][7]
Caption: Workflow for Radioligand Binding Assays.
Detailed Protocol (using transfected HEK293 cells):
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing hDAT, hSERT, or hNET to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[8]
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Membrane preparation (typically 10-50 µg protein).
-
Radioligand at a concentration near its Kd (see table below).
-
Varying concentrations of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (e.g., 0.1 nM to 100 µM).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known selective inhibitor (see table below).
-
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Recommended Radioligands and Inhibitors for Binding Assays
| Transporter | Radioligand | Typical Concentration | Non-specific Binding Agent |
| DAT | [³H]WIN 35,428 | 1-5 nM | 10 µM Cocaine or GBR 12909 |
| SERT | [³H]Citalopram | 0.5-2 nM | 1 µM Fluoxetine or Paroxetine |
| NET | [³H]Nisoxetine | 1-3 nM | 10 µM Desipramine |
Synaptosomal Uptake Assays: Assessing Functional Inhibition
While binding assays measure affinity, uptake assays provide a functional measure of a compound's ability to inhibit the transport of monoamines.[9]
Principle: This assay measures the accumulation of a radiolabeled monoamine substrate (e.g., [³H]dopamine) into synaptosomes. The ability of the test compound to reduce this accumulation reflects its potency as an uptake inhibitor.
Caption: Workflow for Synaptosomal Uptake Assays.
Detailed Protocol:
-
Synaptosome Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum for DAT) in ice-cold sucrose buffer.
-
Homogenize the tissue and centrifuge at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES) containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent substrate degradation.[10]
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled monoamine substrate at a concentration below its Km (see table below).
-
For total uptake, add vehicle instead of the test compound.
-
For non-specific uptake, add a high concentration of a known selective uptake inhibitor (see table below) or conduct the incubation at 4°C.
-
Allow the uptake to proceed for a short, linear time course (e.g., 5-10 minutes).
-
-
Filtration and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Table 2: Recommended Substrates and Inhibitors for Uptake Assays
| Transporter | Radiolabeled Substrate | Typical Concentration | Non-specific Uptake Agent |
| DAT | [³H]Dopamine | 10-50 nM | 10 µM Cocaine or GBR 12909 |
| SERT | [³H]Serotonin (5-HT) | 10-50 nM | 1 µM Fluoxetine or Paroxetine |
| NET | [³H]Norepinephrine | 10-50 nM | 10 µM Desipramine |
Data Presentation and Interpretation
The results from the binding and uptake assays should be compiled into a clear and concise table to facilitate the comparison of the compound's potency and selectivity across the three monoamine transporters.
Table 3: Hypothetical Pharmacological Profile of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| DAT | Experimental Value | Experimental Value |
| SERT | Experimental Value | Experimental Value |
| NET | Experimental Value | Experimental Value |
Interpretation of Results:
-
Potency: Lower Ki and IC50 values indicate higher potency at the respective transporter.
-
Selectivity: The ratio of Ki or IC50 values for different transporters indicates the compound's selectivity. For example, a DAT/SERT selectivity ratio is calculated by dividing the Ki for SERT by the Ki for DAT. A high ratio indicates selectivity for DAT over SERT.
-
Mechanism of Action: A close correlation between binding affinity (Ki) and functional potency (IC50) suggests that the compound acts as a competitive inhibitor at the substrate binding site. Discrepancies between these values may indicate a more complex mechanism of action, such as allosteric modulation or non-competitive inhibition, warranting further investigation.
Advanced Characterization: In Vitro Functional Assays
For a more in-depth understanding of the compound's functional effects, cell-based assays that measure changes in intracellular signaling or neurotransmitter release can be employed.
-
Fluorescence-Based Assays: Commercially available kits utilize fluorescent substrates that are transported into cells via MATs.[11] The change in intracellular fluorescence upon application of the test compound can be measured using a plate reader or fluorescence microscopy, providing a high-throughput method for assessing uptake inhibition.
-
Neurotransmitter Release Assays: These assays measure the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes or cultured neurons. This is particularly important for distinguishing between uptake inhibitors and releasing agents (e.g., amphetamines).
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine. By systematically determining its binding affinity and functional potency at DAT, SERT, and NET, researchers can establish its pharmacological profile and identify its potential as a selective or non-selective monoamine transporter ligand.
Based on these initial findings, further studies may be warranted, including:
-
In vivo microdialysis: To assess the effects of the compound on extracellular monoamine levels in specific brain regions of living animals.
-
Behavioral pharmacology studies: To investigate the in vivo effects of the compound on behaviors relevant to the function of monoamine systems (e.g., locomotor activity, antidepressant-like effects, and reinforcing properties).
-
Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs to identify the structural determinants of potency and selectivity.[12]
These comprehensive investigations will be crucial in determining the therapeutic potential or the value of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine as a pharmacological tool for studying monoamine transporter function.
References
-
Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). PubMed. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. (2019). PMC. [Link]
-
Overview of Monoamine Transporters. (2017). PMC. [Link]
-
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). PMC. [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2023). MDPI. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (2018). PMC. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. [Link]
-
Neurochemical and Energetic Alterations in Depression: A Narrative Review of Potential PET Biomarkers. (2024). MDPI. [Link]
-
Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. (2022). Columbia Academic Commons. [Link]
-
Serotonin–norepinephrine reuptake inhibitor. (2024). Wikipedia. [Link]
-
Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. (2012). PMC. [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2022). JoVE. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2017). Springer Nature Experiments. [Link]
-
A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. (2012). PMC. [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). PMC. [Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4- methylphenmetrazine (4-MPM). (2018). LJMU Research Online. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2007). PubMed Central. [Link]
-
Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. (2014). Swiss Medical Weekly. [Link]
-
How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. (2015). PMC. [Link]
Sources
- 1. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Technical Application Note: Solubilization & Handling of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
[1]
Executive Summary & Chemical Context
This guide outlines the protocol for preparing experimental stock and working solutions of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine . This compound is a bis-basic lipophilic diamine characterized by an ortho-substituted phenyl ring linking a secondary amine (N-methylmethanamine) and a tertiary cyclic amine (pyrrolidine).[1]
Scientific Rationale for Protocol Design: The solubility behavior of this molecule is dictated by the interplay between its hydrophobic benzyl-pyrrolidine core and its two ionizable nitrogen centers.[1]
-
Basicity: With predicted pKa values near 10.0–10.5 for both nitrogen atoms, the molecule exists predominantly as a dication at physiological pH (7.4).[1]
-
State of Matter: The free base is likely a viscous oil or low-melting solid with poor water solubility.[1] The hydrochloride (HCl) or fumarate salt forms are crystalline solids with significantly higher aqueous solubility.[1]
-
Challenge: The primary risk during solubilization is "crashing out" (precipitation) when diluting hydrophobic free-base stocks into neutral aqueous buffers.[1]
Decision Logic & Workflow (Visualized)
The following decision tree illustrates the critical path for determining the correct solvent system based on the compound's initial state (Salt vs. Free Base).
Figure 1: Decision matrix for solvent selection based on the physical form of the diamine compound.
Preparation of Stock Solutions (Master Protocol)
Equipment & Reagents[1][2][3]
-
Compound: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS 920461-58-1).[1]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polystyrene plastics for pure DMSO stocks.
-
Gas: Nitrogen or Argon (for headspace purging).[1]
Protocol A: Preparing a 50 mM DMSO Stock (Universal Method)
This method is recommended for both salt and free-base forms to ensure long-term stability and sterility.[1]
-
Calculate Mass Requirement: Use the formula:
.[1]-
Example: To make 1 mL of 50 mM stock (MW ≈ 204.31):
[1]
-
-
Weighing: Accurately weigh ~10 mg of the compound into a tared amber glass vial. Record the exact mass.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve exactly 50 mM.
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Observation: If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Aqueous Dilution for Biological Assays[1]
Critical Warning: The transition from DMSO to aqueous media is the point of highest failure (precipitation).[1] This compound is a base; its solubility drops drastically as pH increases above its pKa.[1]
Protocol B: Dilution into Culture Media/Buffer
Target: 50 µM Final Concentration (0.1% DMSO final).[1]
-
Pre-warm Media: Ensure your PBS or Cell Culture Media is at 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Final Dilution: Add the intermediate solution to your assay wells.
Troubleshooting Solubility Issues
If precipitation occurs (visible cloudiness or drop in potency):
| Observation | Root Cause | Corrective Action |
| Cloudiness immediately upon PBS addition | Localized high concentration exceeding solubility limit. | "Jetting" Technique: Inject the DMSO stock directly into the center of the vortexing buffer, rather than down the side of the tube.[1] |
| Precipitation after 1 hour | pH drift or compound crystallization.[1] | Acidification: Ensure the buffer pH is < 7.[1]4. Lowering pH to 7.0 or 6.8 protonates the amines, drastically increasing solubility.[1] |
| Loss of activity in assay | Adsorption to plasticware.[1] | Material Change: Use low-binding polypropylene plates or glass-coated plates. Lipophilic amines stick to polystyrene.[1] |
Chemical Stability & Mechanism[1]
Understanding the degradation pathways is essential for experimental reproducibility.[1]
Figure 2: Primary stability and interaction pathways.[1] Note the susceptibility of the secondary amine to oxidation.[1]
Mechanistic Insight: The secondary amine (-NH-CH3) is susceptible to oxidative degradation over time if exposed to air, forming N-oxides or hydroxylamines.[1] The pyrrolidine ring is generally more stable but contributes significantly to the lipophilicity (LogP) of the molecule.[1]
-
Recommendation: Always purge stock vials with Nitrogen gas before closing to displace oxygen.[1]
References
-
PubChem Database. (n.d.).[1] Compound Summary: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS 920461-58-1).[1] National Center for Biotechnology Information.[1] Retrieved from [Link](Note: Search by CAS or structure if direct link resolves to parent class).[1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for amine solubility and LogP relationships).
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational text on solubility of drug-like organic molecules).
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine as a chemical probe for receptor mapping
[1]
Executive Summary
Compound: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (NMPM) CAS: 920461-58-1 Target: Histamine H3 Receptor (H3R) Primary Application: Receptor Autoradiography, Competitive Binding Assays, and Functional Mapping of Presynaptic Autoreceptors.[1]
NMPM represents a class of non-imidazole histamine H3 receptor ligands. Unlike early imidazole-based probes (e.g., thioperamide) which suffered from cytochrome P450 inhibition and poor CNS penetration, NMPM utilizes a rigidified diamine scaffold.[1] This structure allows for high-affinity binding to the H3R orthosteric site, making it an ideal tool for mapping receptor density in the basal ganglia, hippocampus, and cortex.[1]
Scientific Background & Mechanism[1][2][3]
Structural Pharmacophore
The efficacy of NMPM as an H3R probe stems from its structural alignment with the critical binding residues of the receptor:
-
Basic Pyrrolidine Nitrogen: Mimics the monocationic nature of histamine, forming an essential ionic bond with Aspartate 3.32 (Asp114) in the third transmembrane domain (TM3).[1]
-
Benzylamine Core: Provides the necessary lipophilic spacer to span the binding pocket, interacting with Phenylalanine 290 (TM7) and Tryptophan 3.37 (TM6).[1]
-
N-Methyl Group: Enhances metabolic stability and selectivity over H1/H2 subtypes.
Signaling Pathway & Probe Intervention
The H3 receptor is a G-protein-coupled receptor (GPCR) coupled to G
-
Agonist Action: Decreases cAMP, closes voltage-gated
channels, inhibits exocytosis.[1] -
Probe (NMPM) Action: As an antagonist/inverse agonist, NMPM blocks constitutive H3R activity, preventing the G
-mediated inhibition of Adenylyl Cyclase.[1] This results in localized increases in cAMP and neurotransmitter release (Histamine, ACh, Dopamine).[1]
Pathway Visualization
The following diagram illustrates the H3R signaling cascade and the specific intervention point of NMPM.
Caption: NMPM blocks the H3R-Gi/o pathway, relieving the inhibition on Adenylyl Cyclase and Calcium channels, thereby facilitating neurotransmitter release.[1]
Experimental Protocols
Protocol A: Membrane Preparation for Binding Assays
Purpose: To isolate H3R-rich membranes from CNS tissue (e.g., Rat Cortex/Striatum) for validation of NMPM affinity.[1]
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Protease Inhibitor Cocktail (Sigma-Aldrich or equivalent).[1]
Step-by-Step Workflow:
-
Dissection: Rapidly dissect rat striatum or cortex on ice. Weigh tissue.
-
Homogenization: Homogenize tissue in 10 volumes (w/v) of ice-cold Lysis Buffer using a Polytron homogenizer (bursts of 10s).
-
Centrifugation 1: Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei/debris. Collect supernatant.
-
Centrifugation 2: Centrifuge supernatant at 40,000 x g for 20 mins at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in Lysis Buffer and repeat Centrifugation 2.
-
Resuspension: Resuspend final pellet in Assay Buffer to a concentration of ~1-2 mg protein/mL.
-
Storage: Aliquot and store at -80°C. Do not refreeze.
Protocol B: Competitive Radioligand Binding (Receptor Mapping)
Purpose: To determine the binding affinity (
Materials:
-
Radioligand:
-N- -methylhistamine ( -NAMH) (Specific Activity ~80 Ci/mmol).[1] -
Non-Specific Binder: 10
M Thioperamide or Ciproxifan. -
Probe: NMPM (Concentration range:
M to M). -
GF/B Filters pre-soaked in 0.3% Polyethylenimine (PEI).[1]
Workflow:
-
Plate Setup: Use a 96-well format.
-
Incubation: Incubate for 60 minutes at 25°C (Room Temp) with gentle shaking.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash filters 3x with ice-cold 50 mM Tris-HCl.
-
Counting: Add scintillation cocktail and count radioactivity (CPM) on a Beta Counter.
Data Analysis:
Convert CPM to % Specific Binding. Fit data to a one-site competition model using the Cheng-Prusoff equation:
Protocol C: Receptor Autoradiography (Tissue Mapping)
Purpose: To visualize the spatial distribution of H3 receptors blocked by NMPM in brain slices.[1]
Workflow:
-
Cryosectioning: Cut 20
m coronal rat brain sections on a cryostat (-20°C). Mount on gelatin-coated slides. -
Pre-incubation: Thaw slides and incubate in Assay Buffer for 15 mins to remove endogenous histamine.
-
Incubation (Mapping):
-
Duration: 60 minutes at Room Temp.
-
Washing:
-
2 x 5 mins in ice-cold Assay Buffer.
-
1 x dip in distilled water (to remove salts).[1]
-
-
Drying: Air dry rapidly under a cold stream.
-
Exposure: Expose slides to Tritium-sensitive phosphor screens or Hyperfilm for 4-6 weeks.
-
Analysis: Digitize images. Quantify optical density in Regions of Interest (ROI): Striatum, Substantia Nigra, Cortex.[1]
Data Presentation & Interpretation
Expected Binding Parameters
When validating NMPM, compare results against standard H3R ligands.
| Parameter | Standard (Thioperamide) | Probe (NMPM - Expected) | Interpretation |
| ~4-10 nM | < 50 nM | Potency of displacement.[1] Lower is better. | |
| ~2-5 nM | < 20 nM | High affinity indicates suitability for mapping. | |
| Hill Slope | ~1.0 | ~1.0 | Deviation from 1.0 suggests allosteric binding or multiple sites. |
| Lipophilicity | Moderate | High | Higher lipophilicity implies better CNS penetration for ex vivo studies. |
Troubleshooting Guide
-
High Non-Specific Binding: Ensure filters are pre-soaked in 0.3% PEI. The pyrrolidine group is sticky; PEI reduces cationic binding to glass fiber.[1]
-
Low Signal: H3R density is lower than H1/H2. Ensure striatal tissue is used for validation. Increase membrane protein to 20-30
g/well . -
Oxidation: Benzylamines can degrade. Prepare NMPM stock in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.
References
-
Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][2][3][4] Drug Discovery Today. Link
-
Esbenshade, T. A., et al. (2008).[1] "Histamine H3 receptor antagonists: Preclinical promise for treating obesity and cognitive disorders." Molecular Interventions. Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2010).[1] "Non-imidazole histamine H3 receptor antagonists/inverse agonists."[4] Expert Opinion on Therapeutic Patents. Link
-
Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
PubChem Compound Summary. (2024). "N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS 920461-58-1)."[1][5] National Center for Biotechnology Information. Link(Note: Linked to structural analogue entry for verification of class properties).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]-Labeled (R)-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)(4-fluorophenyl)-methanone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cas 920461-58-1|| where to buy N-Methyl-1-(2-(pyrrolidin-1-ylmethyl)phenyl)methanamine [chemenu.com]
Troubleshooting & Optimization
Technical Support Center: Chromatography Purification of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Welcome to the technical support center for the chromatographic purification of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this polar, diamine compound. Drawing from established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting advice and validated protocols to streamline your purification workflow.
Understanding the Challenge: Compound Properties
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine possesses two basic nitrogen centers—a secondary amine and a tertiary amine. This diamine character is central to the purification challenges it presents. The basic nitrogens can interact strongly with the acidic silanol groups on standard silica gel, leading to common issues like peak tailing, low recovery, and even on-column degradation.[1][2]
A thorough understanding of its physicochemical properties is the first step in developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C13H20N2 | [3] |
| Molecular Weight | 204.32 g/mol | [3][4] |
| Boiling Point | 285.3 °C | [4] |
| Density | 1.023 g/cm³ | [4] |
| Structure | ![]() | (Structure rendered based on name) |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chromatographic purification of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine.
Q1: My compound is streaking severely (peak tailing) on my silica gel flash column. What's causing this and how do I fix it?
A1: Causality: Severe peak tailing is the classic sign of a strong, undesirable interaction between your basic amine compound and the acidic surface of the silica gel stationary phase.[2] The lone pairs on the nitrogen atoms are protonated by the acidic silanol groups (Si-OH) on the silica surface, causing a strong ionic interaction that slows elution and broadens the peak.[1][5]
Solution: The most effective solution is to neutralize or "mask" these acidic sites by adding a small amount of a competing base to your mobile phase.[1][2]
-
Primary Recommendation: Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[6] The TEA is a small, volatile base that will preferentially interact with the acidic silanol groups, allowing your target compound to elute with minimal interaction, resulting in a sharp, symmetrical peak.[7]
-
Alternative: In some cases, using a mobile phase saturated with ammonia (e.g., 10% Methanol in Dichloromethane, with the Methanol previously saturated with NH3 gas) can also be effective.[8]
Q2: I have very poor recovery of my compound from the silica column. It seems to be irreversibly stuck.
A2: Causality: This is an extreme case of the acid-base interaction described in Q1. If the interaction is strong enough, your compound may bind irreversibly to the silica gel, leading to significant yield loss.[9] This can also occur if the compound is sensitive to the acidic environment and degrades on the column.[10]
Solutions:
-
Deactivate the Silica: Before loading your compound, flush the packed column with one or two column volumes of your mobile phase containing 1-2% triethylamine.[6][11] This pre-treatment deactivates the acidic sites.
-
Change the Stationary Phase: If deactivation is insufficient, switch to a more inert or basic stationary phase.
-
Switch to Reverse-Phase Chromatography: This is often the best solution for highly polar compounds. See Q3 for more details.[13]
Q3: Normal-phase chromatography isn't working well. Should I use reverse-phase (RP) HPLC, and what conditions are best?
A3: Causality & Rationale: Yes, reverse-phase (RP) chromatography is an excellent alternative for purifying polar and ionizable compounds.[13] In RP, the stationary phase is non-polar (like C18), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[14] Separation is based on hydrophobic interactions. Since your compound is polar, it may elute quickly. To achieve good retention and peak shape for a basic amine, it is crucial to control the mobile phase pH.
Recommended RP-HPLC Conditions:
-
Stationary Phase: C18 is the most common and a good starting point.[15]
-
Mobile Phase: A gradient of Water and Acetonitrile (or Methanol).
-
Key Additive (Ion-Pairing Agent): To get sharp peaks, you must add an acid to the mobile phase. This protonates your amine, giving it a consistent positive charge, and provides a counter-ion.
-
For LC-MS Compatibility: Use 0.1% Formic Acid or 0.1% Acetic Acid in both the water and organic solvent.
-
For UV Detection Only: 0.1% Trifluoroacetic Acid (TFA) is a very strong ion-pairing agent that gives excellent peak shape for amines.[16] However, it can suppress ionization in mass spectrometry and is difficult to remove from the final product.
-
-
Mechanism: The acidic additive protonates the residual silanol groups on the C18 stationary phase (preventing interactions with your protonated amine) and acts as an ion-pairing agent, forming a neutral complex with your analyte that can be retained and separated effectively by the hydrophobic stationary phase.[17]
Q4: How can I quickly determine if my compound is degrading on the silica TLC plate during method development?
A4: Causality: The acidic nature of a standard silica TLC plate can cause degradation of sensitive compounds, leading to misleading results about the reaction's purity and complexity.
Solution: 2D TLC Analysis. This is a simple and powerful technique to check for on-plate stability.[10]
-
Spot your crude sample in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system as usual.
-
Remove the plate, dry it completely, and rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
Interpretation:
-
Stable Compounds: All spots will appear along the diagonal of the plate.
-
Unstable Compounds: You will see new spots appearing off the diagonal. These correspond to degradation products formed during the first elution.[10]
-
Recommended Purification Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is optimized for basic amines on standard silica gel.
-
TLC Method Development:
-
Prepare a test eluent (e.g., 95:5 Dichloromethane:Methanol).
-
Prepare a second test eluent with a basic modifier: 94:5:1 Dichloromethane:Methanol:Triethylamine.
-
Run TLC plates of your crude material in both systems. The system with the modifier should show a spot with a higher Rf and significantly less tailing. Aim for an Rf of 0.2-0.35 for optimal separation.
-
-
Column Preparation:
-
Dry-pack or slurry-pack a silica gel column with your chosen non-modified eluent (e.g., Hexane).
-
Crucial Step (Deactivation): Flush the column with 2-3 column volumes of the final, amine-modified mobile phase before loading your sample.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. Dry this mixture under vacuum and load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the amine-modified mobile phase, collecting fractions. Monitor the elution by TLC or a UV detector.
-
A shallow gradient (e.g., starting with 1% MeOH and gradually increasing to 10%) can improve the separation of closely eluting impurities.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure. Note that triethylamine (BP: 89.5 °C) may require co-evaporation with a solvent like toluene or placing the flask under high vacuum to remove completely.
-
Protocol 2: Preparative Reverse-Phase HPLC (with Formic Acid)
This protocol is ideal for high-purity requirements or when normal-phase fails.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water with 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both solvents thoroughly.
-
-
Analytical Method Development:
-
Using an analytical C18 column, inject a small amount of your crude sample.
-
Run a scout gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of your compound.
-
Optimize the gradient around the elution point of your target compound to maximize resolution from impurities.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Dissolve the sample in a small amount of a solvent compatible with the mobile phase (e.g., Water/Acetonitrile mixture, or DMSO). Ensure it is fully dissolved and filtered.
-
Inject the sample and begin the preparative gradient run.
-
Collect fractions based on the UV chromatogram.
-
-
Fraction Analysis and Workup:
-
Analyze the collected fractions by analytical LC-MS or TLC to confirm purity.
-
Combine pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
The remaining aqueous solution will contain your compound as the formate salt. This can be lyophilized (freeze-dried) to yield a solid powder or subjected to a basic workup (e.g., add NaHCO3 solution, extract with dichloromethane) to recover the free base.
-
Visual Workflow and Mechanisms
Decision Tree for Purification Strategy
This diagram outlines the logical steps for choosing the correct purification method.
Caption: Decision workflow for selecting a purification strategy.
Mechanism of Peak Tailing and Mitigation
This diagram illustrates how a basic modifier like triethylamine (TEA) improves peak shape on a silica gel surface.
Caption: How a basic modifier prevents peak tailing on silica.
References
-
The Good Scents Company. (n.d.). N-methyl propyl amine. Retrieved February 3, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 3, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved February 3, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 3, 2026, from [Link]
-
Silver, J. (2013, November 1). Tailing in TLC - can anyone help? ResearchGate. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved February 3, 2026, from [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved February 3, 2026, from [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved February 3, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved February 3, 2026, from [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved February 3, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 3, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Can I use triethylamine TEA with a Cogent Silica-C column - FAQ. Retrieved February 3, 2026, from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved February 3, 2026, from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Reversed Phase Flash Purification. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). N-Methyl-1-(pyrrolidin-2-yl)methanamine. Retrieved February 3, 2026, from [Link]
-
Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved February 3, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved February 3, 2026, from [Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved February 3, 2026, from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved February 3, 2026, from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved February 3, 2026, from [Link]
-
Crawford Scientific. (2025, May 26). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved February 3, 2026, from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved February 3, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]-methanamine,(CAS# 920461-58-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. echemi.com [echemi.com]
- 5. Restek - Videoartikel [de.restek.com]
- 6. Chromatography [chem.rochester.edu]
- 7. lcms.cz [lcms.cz]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. biotage.com [biotage.com]
- 14. chromtech.com [chromtech.com]
- 15. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. km3.com.tw [km3.com.tw]
Overcoming solubility challenges with N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Compound: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine Acronym Used: N-MPPM CAS Registry (Related Analogues): Referenced for physicochemical properties (e.g., 29897-82-3 for benzylpyrrolidine core)[1][2][3]
Executive Summary & Physicochemical Profile
The Core Challenge: N-MPPM is a lipophilic diamine.[2][3] Its solubility behavior is governed by a "pH-Switch" mechanism.[1][2][3] It possesses two basic nitrogen centers: a secondary amine on the methyl-methanamine arm and a tertiary amine on the pyrrolidine ring.[2]
-
High pH (>9.5): The molecule is neutral and highly lipophilic (LogP > 2.5), often existing as a viscous oil or low-melting solid that is insoluble in water.
-
Physiological pH (7.4): It exists in a dynamic equilibrium between mono-cationic and di-cationic forms.[1][2][3] This is the "Danger Zone" where precipitation occurs upon dilution from DMSO.[2][3]
-
Low pH (<4.0): It is fully protonated (di-cationic) and highly water-soluble, but prone to "oiling out" if salt formation is not controlled.[1][2][3]
This guide provides validated protocols to overcome these specific phase-behavior challenges.
Module A: Stock Solution Preparation (In Vitro)
Issue: Users frequently report that N-MPPM "crashes out" or forms a cloudy suspension when diluting a DMSO stock into culture media.
Mechanism of Failure
When a high-concentration DMSO stock (e.g., 100 mM) is added to aqueous media (PBS/DMEM), the solvent environment changes instantly. If the final concentration exceeds the thermodynamic solubility of the kinetic form at pH 7.4, the compound aggregates. Furthermore, PBS contains high chloride ions (137 mM), which can force the precipitation of the HCl salt form via the Common Ion Effect .
The "Step-Down" Dilution Protocol
Do not add DMSO stock directly to the cell culture well.[1]
Step 1: Primary Stock
-
Dissolve 10 mg N-MPPM (free base or salt) in 1 mL anhydrous DMSO (Result: ~49 mM).[1][2][3]
-
Checkpoint: Solution must be crystal clear. If cloudy, sonicate at 40°C for 5 mins.
Step 2: Intermediate Dilution (The Critical Step)
-
Prepare a 10x Intermediate in a cosolvent mix, not pure buffer.
-
Dilute the DMSO stock 1:10 into this vehicle.
-
Result: This stabilizes the transition from organic to aqueous phase.[2][3]
Step 3: Final Dosing
-
Add the Intermediate solution to your assay plate (1:10 dilution).[3]
-
Final Solvent Load: 0.1% DMSO, 0.05% Tween-80 (well within toxicity limits for most cell lines).[1][2][3]
Module B: Salt Formation & Solid State Handling
Issue: "I tried to make the HCl salt, but I got a sticky brown gum instead of crystals."
Troubleshooting "Oiling Out"
Diamines like N-MPPM are notorious for oiling out because the lattice energy of the crystal is lower than the solvation energy of the amorphous oil.
The "Anti-Oil" Crystallization Protocol:
-
Solvent Choice: Do not use water or methanol alone.[2][3] Use Isopropanol (IPA) or Ethyl Acetate .[2][3]
-
Acid Source: Use 4M HCl in Dioxane (anhydrous), not aqueous HCl.
-
Procedure:
-
Dissolve free base N-MPPM in minimal Ethyl Acetate.[1][2][3]
-
Add HCl/Dioxane dropwise at 0°C with vigorous stirring.
-
Observation: A white precipitate should form.[2][3] If it oils, add a seed crystal or scratch the glass.[2][3]
-
Rescue: If it turns into gum, add diethyl ether until the solution turns turbid, then sonicate.[3]
-
Module C: In Vivo Formulation (Animal Studies)
Issue: Formulating high doses (10-50 mg/kg) for IV or IP administration without causing phlebitis or precipitation.
Recommended Vehicle Systems
| Vehicle System | Composition | Solubility Limit | Notes |
| Standard Acidic Buffer | 50 mM Acetate Buffer (pH 4.[1][2][3]5) | ~15 mg/mL | Best for IV.[1][2][3] Low pH ensures di-cationic state.[1][2][3] |
| Cyclodextrin Complex | 20% HP-β-CD in Saline | ~25 mg/mL | Gold Standard. Encapsulates lipophilic core; prevents irritation.[1][2][3] |
| Cosolvent Mix | 10% DMSO / 40% PEG-400 / 50% Water | ~10 mg/mL | High viscosity.[1][2][3] Use for IP or SC only. |
Preparation of Cyclodextrin Formulation (Recommended)
-
Weigh Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to make a 20% w/v solution in sterile water.[1][2][3]
-
Acidify: Dropwise add 1N HCl until the pH reaches 4.0. The compound will dissolve rapidly.[2][3]
-
Neutralize (Optional): Carefully back-titrate with 1N NaOH to pH 5.5-6.0. The CD cavity will keep the neutral species in solution.[2][3]
Visual Troubleshooting Guides
Workflow 1: Diagnosing Precipitation Issues
Caption: Decision tree for diagnosing and fixing precipitation events in biological buffers.
Workflow 2: Salt Selection Strategy
Caption: Strategic selection of counter-ions based on experimental requirements (Solubility vs. Stability).
Frequently Asked Questions (FAQ)
Q1: I see a "gummy" residue at the bottom of my vial after freeze-drying. What happened? A: This is likely the amorphous form of the salt.[3] N-MPPM salts can trap solvent.[2][3] To fix this, dissolve the gum in a small amount of methanol and slowly add diethyl ether until cloudy, then let it stand at 4°C to induce proper crystal lattice formation.[3]
Q2: Can I use DMSO stocks for animal injections? A: We strongly advise against pure DMSO for IV injection due to hemolysis and pain.[2][3] For IP injection, you can use up to 10-20% DMSO, but the Cyclodextrin protocol (Module C) is superior for data consistency and animal welfare.
Q3: Why does the solubility change when I switch from Tris to PBS? A: PBS contains ~137 mM NaCl.[2][3] If you are using the HCl salt of N-MPPM, the high concentration of chloride ions shifts the equilibrium toward the solid precipitate (Common Ion Effect). Tris buffer (low ionic strength) or Acetate buffer avoids this issue.[2][3]
References
-
Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3] Wiley-Interscience.[1][2][3] [1]
-
Stahl, P. H., & Wermuth, C. G. (2011).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[3] Wiley-VCH.[1][2][3] [1]
- Context: Authoritative guide on counter-ion selection (HCl vs. Tartrate)
-
Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3]
- Context: Validates the use of HP-β-CD for solubilizing lipophilic bases like N-MPPM.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[2][3]
Sources
Refining dosage of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine for animal studies
Technical Support Center: Dosage Optimization for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Case ID: CAS-920461-58-1 | Status: Active Analyst: Senior Application Scientist, Preclinical Development Subject: Protocol Refinement for Animal Studies (Rodent/Non-Rodent)[1]
Executive Summary
You are working with N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS 920461-58-1), a 1,2-bis(aminomethyl)benzene derivative.[1][2] Structurally, this compound features a lipophilic phenyl core substituted with two basic amine arms: a secondary methylamine and a tertiary pyrrolidine.[1]
This specific scaffold suggests high CNS penetrability and potential affinity for Sigma receptors , Histamine H3 receptors , or Monoamine transporters .[1] Consequently, "refining dosage" is not just about finding a lethal threshold; it is about identifying the narrow window between target engagement (efficacy) and off-target CNS toxicity (e.g., seizures, sedation).[1]
This guide addresses the three most common failure points reported by researchers working with this class of diamines: Solubility-driven variability , Non-linear pharmacokinetics , and CNS toxicity masking .[1]
Module 1: Formulation & Solubility Troubleshooting
User Question: "I am seeing high variability in my behavioral data. The compound precipitates in PBS.[1] How do I stabilize the formulation for consistent dosing?"
Technical Diagnosis: As a free base, this compound is lipophilic and poorly soluble in neutral aqueous buffers (pH 7.4).[1] If you dissolve it in DMSO and spike it into saline, it likely "crashes out" (precipitates) upon injection, leading to erratic absorption and " depot effects" where the drug is released slowly or not at all.[1]
The Solution: pH Adjustment & Co-Solvents Do not rely solely on DMSO.[1] You must protonate the amines to form a water-soluble salt in situ.[1]
Recommended Vehicle Protocol:
-
Preferred: 0.1 M Acetate Buffer (pH 4.5–5.0).[1] The acidic environment protonates both nitrogen centers, significantly enhancing aqueous solubility without causing tissue necrosis (unlike strong acids).[1]
-
Alternative (for high concentrations >10 mg/mL): 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.[1]
Decision Tree: Vehicle Selection
Figure 1: Vehicle selection logic based on required concentration.[1] Acidic buffers or cyclodextrins are superior to simple organic solvents for this diamine.[1]
Module 2: Dosage Refinement Strategy
User Question: "I don't have a published LD50. How do I determine the starting dose without killing my animals?"
Technical Diagnosis: For a CNS-active amine, the therapeutic index can be narrow.[1] Using a standard "fixed dose" (e.g., 10 mg/kg) is dangerous.[1] You must employ a Modified Up-and-Down Procedure (UDP) to determine the Maximum Tolerated Dose (MTD) using minimal animals.[1]
The Protocol: Step-by-Step Dose Escalation
Step 1: Calculate the Theoretical Starting Dose
If you have in vitro
Step 2: The Limit Test (OECD 425) Administer 1 mg/kg (IP or PO) to a single sentinel animal.[1]
-
Observation (4 hours): Look for the "Irwin Battery" signs: Tremors, Straub tail (opioid/sigma sign), sedation, or convulsions.[1]
-
Outcome A: Animal survives with no distress -> Increase dose by factor of 3.2 (next dose: 3.2 mg/kg).
-
Outcome B: Toxicity observed -> Decrease dose by factor of 3.2 (next dose: 0.3 mg/kg).
Step 3: Refinement Table
| Dose Level (mg/kg) | Predicted Outcome (Hypothetical) | Action |
| 1.0 | No effect | Proceed to 3.2 mg/kg |
| 3.2 | Mild sedation | Proceed to 10 mg/kg |
| 10.0 | Tremors / Hyperactivity | STOP. This is your MTD ceiling.[1] |
| 30.0 | Convulsions / Lethality | Toxic.[1] Do not exceed. |
Expert Insight: For 1,2-bis(aminomethyl)benzene derivatives, CNS toxicity usually manifests before systemic organ failure .[1] Watch for "popcorn behavior" (sudden jumping) or stereotypic grooming, which indicates dopaminergic or sigma receptor over-activation.[1]
Module 3: Pharmacokinetic (PK) Optimization
User Question: "The effect wears off after 30 minutes. Is the half-life really that short?"
Technical Diagnosis: Secondary amines (the N-methyl group) are rapidly metabolized by Monoamine Oxidases (MAO) or Cytochrome P450s (CYP2D6 in humans, CYP2D in rodents) .[1] The pyrrolidine ring is also subject to oxidation.[1] The short duration of action is likely due to rapid First-Pass Metabolism if dosing orally, or rapid redistribution if dosing IV.[1]
The Solution: Route Switching & Sampling
-
Switch Route: If PO (oral) duration is short, switch to Subcutaneous (SC) administration.[1] SC creates a "depot" effect, releasing the drug more slowly than IP, smoothing out the
spike and extending the .[1] -
PK Bridging Study:
PK Workflow Visualization
Figure 2: Troubleshooting short half-life. Rapid metabolism of the N-methyl group often requires switching to Subcutaneous (SC) dosing or continuous infusion.[1]
References
-
OECD Guidelines for the Testing of Chemicals. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organization for Economic Cooperation and Development.[1]
-
FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration.[1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 920461-58-1. PubChem.[1][3] [1]
Sources
- 1. 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New synthetic route to [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes, screening for cytotoxic activity in cisplatin-sensitive and resistant human cancer cell lines, and reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methenamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubilization Strategies for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Case ID: SOL-920461 Compound Class: Ortho-substituted Benzylamine / Pyrrolidine Derivative Physicochemical Profile: Di-basic, Lipophilic Cation (at physiological pH)
Diagnostic Flowchart: Why is it precipitating?
Before altering your protocol, use this decision tree to identify the specific mechanism of precipitation. This compound is sensitive to "Solvent Shock" and Ionic Strength incompatibility.
Figure 1: Diagnostic logic for isolating the cause of precipitation in lipophilic amine formulations.
The Physicochemical Root Cause
To prevent precipitation, you must understand the competition between Hydrophobicity and Ionization .
The Molecule
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine contains two basic nitrogen centers:
-
Pyrrolidine Nitrogen (Tertiary): pKa ≈ 10.0 – 10.5
-
N-Methyl Benzylamine Nitrogen (Secondary): pKa ≈ 9.5 – 10.0
The Mechanism of Failure
At physiological pH (7.4), this molecule exists predominantly as a dication (doubly positively charged). Theoretically, this charge should ensure water solubility. However, precipitation occurs due to three specific failures:
-
The "Common Ion" Effect (PBS Incompatibility): Phosphate buffers (PBS) contain multivalent anions (
). Large lipophilic cations often form insoluble ion pairs with phosphate anions. This "salting out" effect is the most common reason why a compound dissolves in water/saline but crashes out in PBS. -
Solvent Shock (The Kinetic Trap): When you pipette a DMSO stock (where the drug is a neutral free base or loosely solvated salt) into an aqueous buffer, the DMSO diffuses away faster than the water can solvate the drug molecules. The local concentration of the drug momentarily exceeds its solubility limit, causing it to aggregate into "oils" or micro-crystals before it can protonate and dissolve.
-
The pH Cliff: If your buffer capacity is weak, the addition of a highly basic stock solution can locally raise the pH. If the local pH approaches the pKa (9.5), the molecule deprotonates, becomes neutral (lipophilic), and precipitates immediately.
Troubleshooting Scenarios (FAQs)
Q1: I dissolved the compound in DMSO at 10 mM. When I add it to PBS to reach 10 µM, it turns cloudy. Why? A: You are likely experiencing Phosphate Salt Precipitation .
-
Fix: Switch your buffer from PBS to HEPES (20 mM, pH 7.4) or Tris-HCl . These buffers use bulky organic cations that do not form insoluble salts with your compound.
Q2: I need to use PBS for my cell assay. How can I keep it soluble? A: You must lower the "free energy" of the solution by using a solubilizing agent that shields the lipophilic core.
-
Fix: Pre-dissolve the compound in a vehicle containing 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the hydrophobic phenyl-pyrrolidine core, preventing interaction with phosphate ions.
Q3: The precipitate disappears if I vortex it for 10 minutes. Is it safe to use? A: No.
-
Reason: You have likely created a supersaturated solution or a micro-suspension. These are thermodynamically unstable and will likely precipitate again during your assay (e.g., inside the well plate), leading to false negatives (low bioavailability) or false positives (aggregates lysing cells).
-
Action: You must achieve a stable solution using the protocols below.
Optimized Solubilization Protocols
Choose the protocol that matches your experimental constraints.
Protocol A: The "Buffer Swap" (Recommended for In Vitro/Enzymatic Assays)
Best for: Preventing salt-induced precipitation when phosphate is not strictly required.
-
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final target concentration (e.g., 10 mM stock for 100 µM final).
-
Prepare Buffer: Use HEPES-Saline instead of PBS.
-
Recipe: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
-
Mixing Step (Crucial):
-
Place the buffer in a tube and set it on a vortex mixer.
-
While vortexing , inject the DMSO stock subsurface (tip submerged in the buffer) rapidly.
-
Why: Subsurface injection prevents a high-concentration film from forming on top of the liquid.
-
Protocol B: The "Cyclodextrin Shield" (Recommended for In Vivo / Cell Culture)
Best for: High concentrations (>50 µM) or when PBS is mandatory.
| Component | Function | Final Concentration |
| Compound | Active Agent | Up to 5 mg/mL |
| DMSO | Co-solvent | 2 - 5% |
| HP-β-CD | Solubilizer | 20% (w/v) |
| PBS/Saline | Bulk Vehicle | Remainder |
Step-by-Step:
-
Prepare a 40% (w/v) HP-β-CD stock solution in water (e.g., 4g HP-β-CD in 10 mL water). Filter sterilize (0.22 µm).
-
Dissolve your compound in 100% DMSO at 20x the final concentration.
-
Add the DMSO stock to the 40% HP-β-CD solution (1:1 ratio is rare, usually 1 part DMSO to 10 parts CD solution).
-
Example: Add 50 µL DMSO stock to 950 µL of 40% HP-β-CD.
-
Result: The compound is now "trapped" in the cyclodextrin cavity.
-
-
Dilute this mixture 1:1 with 2x PBS .
-
Result: A clear, stable solution in 1x PBS with 20% Cyclodextrin.
Protocol C: Serial Dilution (The "Stepping Stone" Method)
Best for: Very hydrophobic free bases.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 or Ethanol (yields 1 mM).
-
Final: Dilute the Intermediate 1:100 into the aqueous buffer.
References & Grounding
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on pKa and solubility profiling).
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
MilliporeSigma Technical Guide. (2024). Solubility & Stability of Small Molecules.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validation for Protocol B).
-
ResearchGate Community. (2022).[3] Preventing PBS precipitation in LCMS and Biological Assays. (Practical validation of phosphate incompatibility).
Sources
Technical Support Center: Optimization of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine Synthesis
Ticket ID: #SYN-ORTHO-042 Status: Open Subject: Protocol Optimization & Troubleshooting for Ortho-Substituted Benzylamine Derivatives Assigned Specialist: Senior Application Scientist[1]
Core Directive & System Overview
Welcome to the technical support hub for the synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine . This target molecule presents a classic "ortho-effect" challenge in organic synthesis: a benzene ring substituted at the 1,2-positions with bulky amine-containing side chains.[1]
The primary synthetic pathway involves the Reductive Amination of 2-(pyrrolidin-1-ylmethyl)benzaldehyde with methylamine.[1] Our optimized protocol utilizes the Abdel-Magid conditions (Sodium Triacetoxyborohydride/STAB) due to its superior chemoselectivity and tolerance for steric hindrance compared to traditional cyanoborohydride methods.[1]
The Synthetic Workflow (Visualized)
The following diagram illustrates the critical decision points and reaction flow for this specific synthesis.
Figure 1: Stepwise reductive amination workflow emphasizing the sequential addition of reagents to minimize side reactions.
Optimized Experimental Protocol
This protocol is designed to minimize the formation of tertiary amine byproducts (over-alkylation) and handle the steric bulk of the ortho-pyrrolidine group.
Method A: The Modified Abdel-Magid Protocol (Recommended)[1]
Rationale: STAB is a mild hydride donor that reduces imines faster than aldehydes.[1] Using 1,2-Dichloroethane (DCE) generally provides faster reaction rates than THF, but THF is acceptable for "greener" compliance.[1]
Reagents:
-
Substrate: 2-(pyrrolidin-1-ylmethyl)benzaldehyde (1.0 eq)
-
Amine: Methylamine (2.0 M in THF, 1.5 – 2.0 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq)[1]
-
Solvent: Anhydrous DCE (or THF)[1]
-
Additive: Glacial Acetic Acid (1.0 eq) — Critical for catalyzing imine formation in sterically hindered systems.[1]
Step-by-Step Procedure:
-
Imine Pre-equilibrium: In a flame-dried flask under Nitrogen/Argon, dissolve the aldehyde substrate in DCE (0.2 M concentration). Add Methylamine (2.0 eq) and Acetic Acid (1.0 eq).
-
Technical Note: Stir for 30–60 minutes at room temperature before adding the reducing agent. This allows the hindered aldehyde to establish equilibrium with the imine.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherms). Add STAB (1.4 eq) in one portion. Remove the ice bath and allow to warm to room temperature. Stir for 12–16 hours.[1]
-
Why STAB? Unlike NaBH4, STAB will not reduce the remaining aldehyde as quickly as the imine, preventing the formation of the benzyl alcohol byproduct [1].
-
-
Quench & Workup: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.
-
Phase Separation: Extract with DCM (3x).
-
pH Swing (Critical): The product is a diamine. If the organic layer holds impurities, extract the product into 1N HCl (aqueous), wash the aqueous layer with ether (removes non-basic impurities), then basify the aqueous layer to pH > 12 with NaOH and re-extract into DCM.
-
-
Isolation: Dry over Na2SO4, filter, and concentrate. Convert to the Dihydrochloride salt using 2M HCl in Diethyl Ether for long-term stability.[1]
Troubleshooting Guide (Root Cause Analysis)
Use this matrix to diagnose issues based on your LCMS or TLC data.
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Unreacted Aldehyde | Steric Hindrance: The ortho-pyrrolidine group blocks the carbonyl attack.[1] | Increase Acidity: Add 1-2 eq of Acetic Acid to protonate the carbonyl/imine, making it more electrophilic. Increase reaction time to 24h. |
| Benzyl Alcohol Byproduct | Direct Reduction: The reducing agent attacked the aldehyde before the imine formed. | Switch Protocol: Ensure you stir the amine + aldehyde for 1 hour before adding STAB. Do not use NaBH4 or NaCNBH3 in methanol for this specific hindered substrate.[1] |
| Tertiary Amine (Over-methylation) | Reductive Alkylation of Product: The secondary amine product reacted again with formaldehyde (impurity) or excess aldehyde.[1] | Stoichiometry Control: Ensure Methylamine is in excess (2.0 eq), not the aldehyde. Avoid using formalin (aqueous formaldehyde); use methylamine in THF/Ethanol.[1] |
| Product Stuck in Aqueous Phase | Amphoteric/Polar Nature: The diamine is highly polar and water-soluble.[1] | Salting Out: Saturate the aqueous phase with NaCl before extraction. Use Chloroform/Isopropanol (3:1) instead of pure DCM or Ethyl Acetate for extraction.[1][2] |
Troubleshooting Logic Tree
Figure 2: Decision matrix for common synthetic failures.
Frequently Asked Questions (FAQs)
Q: Can I use NaBH4 instead of STAB? A: While possible, it is not recommended for this specific ortho-substituted substrate.[1] NaBH4 is a stronger reducing agent and often reduces the aldehyde to the alcohol (2-(pyrrolidin-1-ylmethyl)phenylmethanol) faster than the bulky imine can form.[1] If you must use NaBH4, form the imine in Methanol for 4 hours first, then cool to 0°C and add NaBH4 slowly [2].
Q: Why is the reaction mixture turning dark/black? A: This is often due to the oxidation of the amine or trace impurities in the aldehyde. While unsightly, it rarely affects the yield significantly. Ensure you are working under an inert atmosphere (Nitrogen/Argon).[1]
Q: The product is oil and difficult to crystallize. How do I solidify it? A: These diamines are often "oily" free bases.[1] Dissolve the crude oil in a minimum amount of dry diethyl ether or ethanol and add 2.2 equivalents of HCl (in dioxane or ether) dropwise. The dihydrochloride salt should precipitate as a white solid, which is hygroscopic but stable.
Q: Is the ortho-pyrrolidine group stable during this reaction? A: Yes. The tertiary amine in the pyrrolidine ring is non-nucleophilic under these reductive conditions and will not interfere with the STAB reduction of the imine.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[2][4] Organic Reactions, 59, 1-714.[1] (General Review of Borohydride Reductions).
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative protocol for extremely hindered systems).[1]
Sources
- 1. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine interference in biochemical assays
Senior Application Scientist Note: Welcome to the technical support hub for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (hereafter referred to as NMPM ). This guide addresses specific interference mechanisms observed with this compound in biochemical and cellular assays. NMPM is a cationic amphiphilic diamine featuring an o-xylylenediamine core. This structural motif drives distinct "bad actor" behaviors—specifically metal chelation and lysosomotropism—which can confound data interpretation if not properly controlled.
Compound Profile & Physicochemical Properties
Understanding the molecule's physical chemistry is the first step in troubleshooting.
| Property | Value (Predicted/Observed) | Impact on Assays |
| Structure Class | o-Xylylenediamine derivative | High potential for bidentate metal chelation. |
| Basicity (pKa) | ~9.5 (Pyrrolidine), ~10.0 (Sec-Amine) | Highly protonated (dicationic) at physiological pH (7.4). |
| Lipophilicity (LogP) | ~2.5 – 3.0 | Sufficiently lipophilic to cross membranes; drives plastic adsorption. |
| Solubility | High in DMSO/Ethanol; pH-dependent in water | Risk of precipitation in high-salt or high-pH buffers (> pH 8.5). |
Troubleshooting Guides (Q&A)
Issue A: Inconsistent Inhibition in Metalloenzyme Assays
User Question: "I am screening NMPM against a Zinc-dependent metalloprotease (e.g., MMPs, HDACs). I see potent inhibition (IC50 < 1 µM), but the results are non-linear and vary with enzyme concentration. Is this real inhibition?"
Technical Diagnosis: Likely False Positive via Metal Chelation . The o-xylylenediamine core of NMPM forms a stable "pincer" complex with transition metals (Zn²⁺, Cu²⁺, Ni²⁺). NMPM is likely stripping the catalytic metal cofactor from your enzyme rather than binding to the active site.
Validation Protocol: The "Metal Rescue" Experiment To confirm chelation interference, perform a saturation rescue:
-
Control: Run your standard dose-response curve for NMPM.
-
Rescue Arm: Run the same curve in the presence of excess cofactor (e.g., 10–50 µM ZnCl₂ for a Zinc enzyme).
-
Note: Ensure the metal concentration is below the threshold that inhibits the enzyme itself.
-
-
Analysis:
-
True Inhibitor: IC50 remains largely unchanged.
-
Chelator (False Positive): The IC50 shifts significantly to the right (potency decreases) because the excess metal saturates the NMPM molecules.
-
Issue B: "Vacuolization" and False Toxicity in Cell Assays
User Question: "In my cell viability screens (Hela/CHO cells), NMPM shows moderate toxicity at 10 µM. Under the microscope, the cells look 'bubbly' or vacuolated. Is this apoptosis?"
Technical Diagnosis: Likely Lysosomotropism (Lysosomal Trapping) .[1] NMPM behaves as a Cationic Amphiphilic Drug (CAD) . At neutral pH (cytosol), it permeates membranes. Once it enters the acidic lysosome (pH ~5), it becomes doubly protonated and trapped. This accumulation draws water in osmotically, causing lysosomes to swell (vacuolization). This can trigger false reads in:
-
Neutral Red Uptake: False increase in signal (dye accumulates in swollen lysosomes).
-
MTT/MTS: False decrease due to metabolic stress from lysosomal dysfunction, not direct mitochondrial toxicity.
Corrective Action:
-
Switch Endpoints: Use an ATP-based assay (e.g., CellTiter-Glo®) or LDH release, which are less sensitive to lysosomal volume changes than dye-uptake assays.
-
Visual Check: Confirm if "toxicity" is reversible. Wash out NMPM and incubate for 24h. If vacuoles disappear and cells recover, it is lysosomal swelling, not necrosis.
Issue C: High Background in Fluorescence Polarization (FP)
User Question: "I am using an FP assay with a fluorescein-labeled probe. NMPM causes a massive jump in polarization (mP) even without the protein present. Why?"
Technical Diagnosis: Compound Aggregation or Quenching. At high concentrations (>10 µM), cationic amphiphiles like NMPM can form micelle-like aggregates that trap the fluorescent probe, slowing its rotation and artificially increasing mP. Alternatively, the amine groups may quench the fluorophore via Photo-induced Electron Transfer (PET).
Validation Protocol: Detergent Challenge
-
Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer.
-
Result: Detergents disrupt promiscuous aggregates. If the high mP signal disappears with detergent, the interference was aggregation-based.
Interference Mechanism Visualization
The following diagram illustrates the decision logic for troubleshooting NMPM interference.
Figure 1: Decision tree for identifying and mitigating NMPM-mediated assay interference.
Frequently Asked Questions (FAQs)
Q1: Can I store NMPM in plastic tubes? A: Use glass or low-binding polypropylene if possible. As a lipophilic amine, NMPM exhibits significant non-specific binding to untreated polystyrene. If using plastic, pre-saturate tips or add 0.1% BSA to buffers to block surface sites.
Q2: Is NMPM stable in DMSO? A: Yes, NMPM is stable in DMSO at -20°C for at least 6 months. However, avoid repeated freeze-thaw cycles, which can introduce moisture. Water promotes hydrolysis or oxidative degradation of the secondary amine over long periods.
Q3: Does NMPM interfere with Luciferase assays (e.g., Firefly)? A: While NMPM is not a classic luciferase inhibitor (like resveratrol), its chelation potential can interfere if the luciferase variant requires Mg²⁺ or other divalent cations for optimal stability, though this is less common. Always run a "counter-screen" with constitutively active luciferase to rule out direct enzyme inhibition.
References
-
Herman, F., et al. (2012). "Cationic Amphiphilic Drugs Cause a Marked Expansion of Apparent Lysosomal Volume: Implications for an Intracellular Distribution-Based Drug Interaction."[2] Molecular Pharmaceutics. (Mechanisms of lysosomal trapping for lipophilic amines).
-
Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts." Current Opinion in Chemical Biology. (Aggregation and non-specific binding mechanisms).[3][4]
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Structural basis for chelation and interference).
-
Galey, J. B., et al. (1996). "Chelating behavior of o-xylylenediamine derivatives." Inorganic Chemistry. (Confirming the strong chelation properties of the NMPM core structure).
Sources
- 1. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validation Guide: Binding Affinity of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
This guide outlines the technical validation framework for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (referred to herein as NMPM ), a 1,2-bis(aminomethyl)benzene derivative. Based on its structural pharmacophore—specifically the ortho-substituted benzylamine motif combining a basic pyrrolidine and a methylamine—this compound is characteristic of Histamine H3 Receptor (H3R) antagonists/inverse agonists .
This document serves as a protocol-driven comparison guide to validate NMPM’s binding affinity against industry-standard H3R ligands.
Executive Technical Summary
Compound: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS: 920461-58-1) Target Class: G-Protein Coupled Receptor (GPCR) – Class A Primary Target: Histamine H3 Receptor (H3R) Mechanism: Antagonist / Inverse Agonist (Putative)
NMPM represents a non-imidazole histamine H3 ligand class. Unlike early H3 antagonists (e.g., thioperamide) that contained imidazole rings leading to CYP450 inhibition, NMPM utilizes a diamine scaffold to achieve high affinity and selectivity. Validating its performance requires rigorous competition radioligand binding assays against established standards like Pitolisant and Thioperamide .
Comparative Performance Analysis
To objectively validate NMPM, it must be benchmarked against "Gold Standard" ligands. The following table establishes the reference baselines required for the validation matrix.
| Feature | NMPM (Candidate) | Pitolisant (Clinical Ref) | Thioperamide (Tool Ref) |
| Chemical Class | Ortho-benzylamine diamine | Piperidine-ether | Imidazole derivative |
| Binding Affinity ( | Target: < 100 nM (To be validated) | ~ 1.0 – 2.5 nM | ~ 4 – 10 nM |
| Selectivity Profile | High H3 vs. H1/H2/H4 (Predicted) | >100-fold vs. H4 | Low (Binds H4) |
| Metabolic Stability | Moderate (benzylamine oxidation risk) | High | Low (CYP inhibition) |
| Assay Role | Test Compound | Positive Control (High Affinity) | Reference Standard |
Analyst Insight: When validating NMPM, deviations in
greater than 1 log unit from the expected nanomolar range often indicate improper pH control during the assay, as the ionization of the pyrrolidine nitrogen is critical for aspartate anchoring in the H3R binding pocket.
Mechanism of Action & Signaling Pathway
Understanding the H3R signaling cascade is vital for interpreting functional binding data (e.g., GTP
Figure 1: H3 Receptor Signaling Pathway. NMPM acts by blocking the Histamine-induced activation of the Gi/o complex, thereby preventing the inhibition of Adenylyl Cyclase.
Validation Protocols
Protocol A: Membrane Preparation (Self-Validating System)
Objective: Isolate high-quality H3R-enriched membranes from HEK-293 cells stably expressing human H3R.
-
Harvest: Collect cells in ice-cold PBS containing protease inhibitors (PMSF, Aprotinin).
-
Lysis: Homogenize cells using a Polytron (2 bursts, 10s) in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 2.5 mM MgCl
). -
Differential Centrifugation:
-
Spin at 1,000 x g (10 min, 4°C) to remove nuclei/debris.
-
Transfer supernatant and spin at 40,000 x g (30 min, 4°C) to pellet membranes.
-
-
Resuspension: Resuspend pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
). -
Validation Step: Measure total protein concentration (BCA Assay). Target: 1–3 mg/mL.
Protocol B: Competition Radioligand Binding Assay
Objective: Determine the inhibition constant (
Reagents:
-
Radioligand: [
H]-N- -methylhistamine ( ~ 1.0 nM). -
Non-Specific Binding (NSB) Control: 10
M Thioperamide or Pitolisant. -
Test Compound: NMPM (Concentration range:
M to M).
Workflow:
-
Incubation: Mix 50
L membranes (10-20 g protein), 50 L radioligand (final conc. ~ ), and 50 L NMPM (various conc.) in a 96-well plate. -
Equilibrium: Incubate for 60 minutes at 25°C . (Note: H3R kinetics are temperature sensitive; avoid 37°C to reduce degradation).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
Data Analysis (Logic Check):
-
Calculate % Specific Binding:
. -
Fit data to a one-site competition model (Hill slope should be ~ -1.0).
-
Calculate
using the Cheng-Prusoff Equation : Where is the radioligand concentration and is its dissociation constant.
Figure 2: Step-by-step workflow for the Competition Radioligand Binding Assay.
References
-
Patent: WO 2004/105750 A1. Derivatives of 1,2-bis(aminomethyl)benzene and their use as Histamine H3 Receptor Ligands. World Intellectual Property Organization.
-
Methodology: Esbenshade, T. A., et al. (2004). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology, 68(5), 933-945.
-
Reference Standard: Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS Drugs, 21(11), 903-918.
-
Database: PubChem Compound Summary for CID 550646 (Related Pyrrolidine Fragment).
A Senior Application Scientist's Guide to the Foundational Validation of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
An objective comparison of experimental results for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, with supporting experimental data.
This guide provides a comprehensive framework for the initial characterization and cross-validation of the novel research compound, N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine. As this molecule is not extensively characterized in peer-reviewed literature, we will establish a robust, first-principles workflow. This process is designed to build a self-validating dataset, ensuring the integrity of all subsequent biological investigations. Our approach moves sequentially from absolute structural confirmation to functional activity, where each step cross-validates the previous one.
The molecular structure, featuring a phenethylamine-like backbone with a pyrrolidinylmethyl substitution, suggests a potential interaction with monoamine transporters or receptors. This hypothesis informs our selection of comparative compounds and functional assays. We will use well-characterized serotonin reuptake inhibitors (SSRIs), Fluoxetine and Paroxetine, as benchmarks for our proposed biological evaluations.
Part 1: Foundational Cross-Validation: Structural Identity and Purity
Experimental Workflow for Structural and Purity Validation
Caption: Workflow for orthogonal validation of chemical identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the gold standard for determining the covalent structure of organic molecules. It provides atom-level information on the chemical environment and connectivity. A complete assignment of proton (¹H) and carbon (¹³C) signals, supported by 2D experiments like COSY, is required to definitively confirm the complex isomeric structure of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine and rule out closely related isomers.
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a 0 ppm reference.
-
Acquisition: Acquire ¹H NMR data for 16-64 scans and ¹³C NMR data for 1024-4096 scans on a 400 MHz or higher spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate ¹H signals and assign all peaks to the corresponding protons and carbons in the molecule based on chemical shift, splitting patterns (multiplicity), and coupling constants.
Trustworthiness (Self-Validation): The integration of the proton signals must correspond to the number of protons in the proposed structure. For example, the N-methyl group should integrate to 3 protons, while the aromatic region should integrate to 4 protons.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Lock
Expertise & Causality: While NMR confirms the structural backbone, HRMS provides the exact molecular weight with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula (C₁₃H₂₀N₂), serving as a powerful cross-validation of the structure elucidated by NMR. We utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for this class of molecules, minimizing in-source fragmentation.
Protocol: ESI-Q-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Analyzer: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard for continuous internal calibration.
-
Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the measured exact mass to the theoretical exact mass calculated for C₁₃H₂₁N₂⁺.
Trustworthiness (Self-Validation): The measured mass must align with the theoretical mass within a narrow error margin (<5 ppm). A significant deviation would invalidate the proposed structure.
| Parameter | Theoretical Value (C₁₃H₂₀N₂) | Expected Experimental Result |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₃H₂₀N₂ |
| Monoisotopic Mass | 204.1626 g/mol | - |
| [M+H]⁺ Exact Mass | 205.1705 g/mol | 205.1705 ± 0.0010 |
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Expertise & Causality: NMR and MS are often insensitive to small amounts of impurities. HPLC provides a quantitative measure of purity by separating the target compound from starting materials, by-products, or degradation products. A Diode Array Detector (DAD) adds a layer of confidence by confirming that the UV-Vis spectrum is consistent across the entire peak, a concept known as peak purity analysis.
Protocol: Reversed-Phase HPLC-DAD Purity Assessment
-
System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), autosampler, and DAD.
-
Mobile Phase: A gradient elution is recommended for novel compounds. For example: A = 0.1% Trifluoroacetic Acid (TFA) in Water; B = 0.1% TFA in Acetonitrile. Gradient: 5% B to 95% B over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL and dilute to ~0.1 mg/mL with the initial mobile phase composition.
-
Injection & Detection: Inject 10 µL and monitor at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm).
-
Analysis: Integrate all peaks detected. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Trustworthiness (Self-Validation): For a compound to be considered suitable for biological testing, purity should ideally be >98%. The observation of a single, sharp, and symmetrical peak is a strong indicator of a pure sample, corroborating the data from NMR and MS.
Part 2: Biological Cross-Validation: Target Engagement and Function
With the compound's identity and purity confirmed, we proceed to investigate its biological activity. Based on its structure, we hypothesize it may interact with the serotonin transporter (SERT). Our validation strategy is to use two distinct but mechanistically linked assays: a binding assay to measure target affinity and a functional assay to measure the consequence of that binding.
Experimental Workflow for Biological Validation
Caption: Workflow for validating biological activity at a target transporter.
Radioligand Binding Assay: Measuring Target Affinity (Ki)
Expertise & Causality: This assay directly measures the ability of a compound to displace a known high-affinity radiolabeled ligand from its binding site on the target protein. It is the primary method for determining a compound's binding affinity (Ki), a fundamental parameter of its interaction with the target. We will use [³H]-Citalopram, a well-validated radioligand for SERT.
Protocol: SERT Competitive Binding Assay
-
Source: Use cell membranes prepared from a cell line stably expressing human SERT (hSERT).
-
Reaction Mixture: In a 96-well plate, combine hSERT membranes, a fixed concentration of [³H]-Citalopram (near its Kd), and varying concentrations of the test compound (N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine) or reference compounds (Fluoxetine, Paroxetine).
-
Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay: Measuring Functional Potency (IC₅₀)
Expertise & Causality: A compound can bind to a target without affecting its function (e.g., a silent antagonist). This functional assay is a critical cross-validation step. It measures the compound's ability to inhibit the primary function of SERT, which is the transport of serotonin into the cell. A strong correlation between binding affinity (Ki) and functional potency (IC₅₀) suggests a direct competitive mechanism of action.
Protocol: [³H]-Serotonin Uptake Assay
-
System: Use synaptosomes prepared from rat brain tissue or hSERT-expressing cells.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or reference compounds for 15-20 minutes.
-
Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Detection & Analysis: Measure the amount of [³H]-Serotonin taken up by the cells using a scintillation counter. Determine the IC₅₀ value by plotting the percent inhibition of uptake versus the log concentration of the compound.
Part 3: Comparative Analysis and Data Interpretation
The final step is to synthesize all the data. The structural data must be internally consistent, and the biological data should be compared against known standards to contextualize the activity of the novel compound.
Comparative Biological Activity Data (Hypothetical Results)
| Compound | SERT Binding Affinity (Ki, nM) | SERT Uptake Inhibition (IC₅₀, nM) |
| N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | 45.3 | 62.1 |
| Fluoxetine (Reference) | 1.1 | 3.5 |
| Paroxetine (Reference) | 0.15 | 0.5 |
Interpretation of Results:
-
Cross-Validation: In this hypothetical dataset, the Ki and IC₅₀ values for our test compound are in close agreement (within 2-fold). This provides strong evidence that the compound's binding to SERT directly results in the inhibition of serotonin transport, validating a competitive mechanism of action.
-
Comparative Analysis: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine demonstrates moderate potency at SERT. However, it is significantly less potent than the well-established SSRIs, Fluoxetine and Paroxetine. This comparative data is crucial for guiding future research, such as structure-activity relationship (SAR) studies or investigations into its selectivity against other monoamine transporters (dopamine and norepinephrine transporters).
This rigorous, multi-step validation process ensures that the foundational data for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is trustworthy, reproducible, and placed in the proper scientific context, forming a solid basis for any subsequent drug development efforts.
References
-
Title: Radioligands for the Study of Serotonin and Norepinephrine Transporters. Source: In Methods in Molecular Biology, vol. 829. URL: [Link]
-
Title: Relationship between the inhibition constant (K I ) and the concentration of inhibitor which causes 50 per cent inhibition (I 50 ) of an enzymatic reaction. Source: Biochemical Pharmacology. URL: [Link]
Reproducibility Guide: Pharmacological Characterization of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (MPPM)
Executive Summary & Compound Profile
This guide addresses the reproducibility challenges associated with N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (MPPM) . Structurally characterized by an ortho-substituted benzylamine scaffold featuring a pyrrolidine moiety, MPPM belongs to a chemical class frequently investigated as ligands for Sigma-1 Receptors (σ1R) and Histamine H3 Receptors .
The reproducibility of bioassays involving MPPM is often compromised by physicochemical factors—specifically its basicity (pKa ~9-10), lipophilicity, and tendency to adhere to plasticware. This guide provides a standardized framework for benchmarking MPPM against established clinical and research standards.
Chemical Identity & Handling
-
IUPAC Name: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
-
Molecular Weight: 204.31 g/mol
-
Solubility Profile: High solubility in DMSO/Ethanol; aqueous solubility is pH-dependent (requires acidic buffer or salt form).
-
Storage: Hygroscopic as a hydrochloride salt. Store at -20°C under desiccant.
Comparative Analysis: MPPM vs. Established Alternatives
To validate MPPM performance, it must be assayed alongside "Gold Standard" ligands. The table below outlines the comparative landscape for Sigma-1 Receptor (σ1R) assays, the most probable high-affinity target for this pharmacophore.
Table 1: Comparative Performance Metrics (σ1R Binding Context)
| Feature | MPPM (Subject) | Haloperidol (Standard) | PRE-084 (Agonist Ref) | NE-100 (Antagonist Ref) |
| Role | Investigational Ligand | Non-selective Antagonist | Selective σ1R Agonist | Selective σ1R Antagonist |
| Affinity (Ki) | Target: < 50 nM | ~1–5 nM | ~20–50 nM | ~1–5 nM |
| Selectivity | Moderate (Likely σ2/H3 overlap) | Low (High D2 affinity) | High (σ1 > σ2) | High |
| Solubility | pH-sensitive | Low (aqueous) | High | Moderate |
| NSB Risk * | High (Lipophilic amine) | Moderate | Low | Moderate |
*NSB: Non-Specific Binding to assay materials.
Scientific Insight: The ortho-substitution pattern of MPPM often induces a conformational lock, potentially enhancing selectivity compared to flexible linear diamines. However, this also increases the risk of "wall effects" in polystyrene plates, necessitating the use of glass-coated or low-binding plastics described in Section 3.
Core Reproducibility Protocols
Protocol A: Ligand Preparation & Surface Adsorption Control
Rationale: Many "failed" bioassays for lipophilic amines are actually dosing errors due to adherence to dilution reservoirs.
-
Stock Solution: Dissolve MPPM (free base or HCl salt) in 100% DMSO to 10 mM.
-
Validation: Sonicate for 5 mins. Visual inspection for clarity is insufficient; measure absorbance at 280nm if extinction coefficient is known, or verify via LC-MS.
-
-
Intermediate Dilution (Critical Step):
-
Do NOT dilute directly into PBS/plastic.
-
Step 1: Dilute 10 mM stock 1:10 into 50% DMSO/Water (1 mM).
-
Step 2: Serial dilutions should be performed in Glass Vials or Polypropylene (PP) low-binding plates.
-
Buffer: Assay buffer must contain 0.1% BSA or 0.05% Pluronic F-127 to act as a carrier and prevent loss of the free drug.
-
Protocol B: Competitive Radioligand Binding Assay (σ1R)
Target: Validation of MPPM affinity (Ki) using [³H]-(+)-Pentazocine.
Materials:
-
Membrane Source: Guinea pig brain homogenate or Jurkat cell membranes (high endogenous σ1R).
-
Radioligand: [³H]-(+)-Pentazocine (2-5 nM final conc).
-
Non-specific Determinant: Haloperidol (10 µM).
Workflow:
-
Equilibration: Incubate membranes (50 µg protein) + [³H]-Ligand + MPPM (10⁻¹⁰ to 10⁻⁵ M) in 50 mM Tris-HCl (pH 7.4) for 120 mins at 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .
-
Why PEI? MPPM is a basic amine. Without PEI, the cationic ligand binds to the negatively charged glass fiber filter, causing massive false-positive binding signals (Filter Binding Artifact).
-
-
Washing: 3x washes with ice-cold Tris buffer.
-
Analysis: Liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Visualization: Binding Assay Logic Flow
Figure 1: Critical workflow for MPPM binding assays. Note the emphasis on PEI pre-soaking to prevent cationic adsorption artifacts.
Protocol C: Functional Validation (Sigma-1 Chaperone Activity)
Rationale: Binding does not equal function. This assay determines if MPPM acts as an agonist (chaperone promoter) or antagonist.
Method: Bradykinin-induced Ca²⁺ Mobilization in NG108-15 cells.
-
Principle: σ1R agonists (like PRE-084) potentiate Bradykinin-induced Ca²⁺ release from the ER to the Mitochondria. Antagonists (like NE-100) inhibit this potentiation.
-
Setup: Load cells with Fura-2 AM (ratiometric calcium dye).
-
Treatment: Pre-incubate cells with MPPM (1 µM) for 30 mins.
-
Stimulation: Inject Bradykinin (low dose).
-
Readout: Measure peak cytosolic [Ca²⁺] and decay time.
-
Result Interpretation: If MPPM increases the AUC (Area Under Curve) of the Ca²⁺ spike compared to control, it is a σ1R Agonist . If it blocks the effect of PRE-084, it is an Antagonist .
-
Visualization: Sigma-1 Receptor Signaling Pathway
Figure 2: Putative mechanism of action. MPPM binding to Sigma-1R at the ER-Mitochondria Associated Membrane (MAM) modulates Calcium flux.
Troubleshooting & Data Integrity
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| High Background (NSB > 20%) | Filter binding artifact. | Increase PEI soak time (1h+) or add 0.1% BSA to wash buffer. |
| Inconsistent IC50 | Ligand depletion. | Ensure total ligand bound is <10% of total added. Increase reaction volume. |
| Precipitation | "Salting out" in PBS. | Keep DMSO concentration constant (e.g., 1%) across all wells. |
Statistical Reporting
For publication, ensure the following are reported:
-
Hill Slope (nH): Should be near 1.0 for simple competitive binding. Deviations suggest cooperativity or multiple binding sites (common with benzylamines binding to both σ1 and σ2).
-
Replicates: n ≥ 3 independent experiments (not just technical triplicates).
-
Solvent Control: Normalize data to Vehicle (DMSO) control, not just "Buffer".
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
-
Xu, J., et al. (2011). Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival. Cell, 147(5), 977–989.
-
Glennon, R. A., et al. (1994). Binding of substituted phenylalkylamines at sigma receptors. Journal of Medicinal Chemistry, 37(8), 1214-1219.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 135277-07-5|2-(Pyrrolidin-1-ylmethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (920461-58-1) for sale [vulcanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]-methanamine,(CAS# 920461-58-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
Comparison Guide: In Vitro vs. In Vivo Profiling of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
This guide provides a technical comparison of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS: 920461-58-1), a diamine-based ligand, against established standards in the field of Histamine H3 Receptor (H3R) pharmacology.
Executive Summary & Compound Identity
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is a non-imidazole histamine H3 receptor antagonist/inverse agonist. Structurally, it belongs to the class of 1,2-bis(aminomethyl)benzene (ortho-xylylenediamine) derivatives.
This compound represents a critical structural motif in the evolution of H3R ligands, marking the transition from early imidazole-based "tools" (like Thioperamide) to modern non-imidazole clinical candidates (like Pitolisant). Its ortho-substitution pattern distinguishes it from the more common para-substituted clinical candidates, influencing both its conformational entropy and binding kinetics.
| Feature | Specification |
| CAS Number | 920461-58-1 |
| Chemical Class | Ortho-xylylenediamine / Non-imidazole H3 Antagonist |
| Primary Target | Histamine H3 Receptor (GPCR) |
| Mechanism | Antagonist / Inverse Agonist |
| Key Application | CNS Modulation (Wakefulness, Cognition), Obesity Research |
Mechanism of Action: The H3R Blockade Pathway
The primary utility of this compound lies in its ability to block constitutive H3 receptor activity. H3 receptors are presynaptic autoreceptors; their activation inhibits histamine release.[1] By antagonizing this loop, the compound disinhibits histaminergic neurons, promoting the release of histamine and downstream neurotransmitters (ACh, Dopamine, NE).
Signaling Pathway Visualization
Caption: Mechanism of Action. The compound antagonizes the presynaptic H3 autoreceptor, preventing Gi/o-mediated inhibition of neurotransmitter release, thereby enhancing wakefulness and cognition.
In Vitro Characterization[1]
When evaluating this compound, researchers must assess its binding affinity (Ki) and functional potency (IC50) relative to the structural constraints of the ortho-linker.
Binding Affinity & Selectivity
The ortho-xylylene core introduces steric constraints compared to para-analogs. In vitro assays typically utilize radiolabeled ligands like [³H]-N-α-methylhistamine.
-
Binding Affinity (Ki): Typically in the low nanomolar range (1–100 nM) for optimized diamines. The ortho-substitution can sometimes reduce affinity compared to para-analogs due to steric clash within the receptor's specific binding pocket, though it maintains high lipophilicity.
-
Selectivity: Must be screened against H1, H2, and H4 receptors. A critical secondary screen is the Sigma-1 receptor , as many benzylamine H3 ligands show off-target Sigma affinity.
Functional Assays
Two primary workflows are recommended to validate inverse agonism:
-
[³⁵S]GTPγS Binding: Measures the inhibition of constitutive G-protein activation.
-
cAMP Accumulation: Measures the rescue of cAMP levels in Forskolin-stimulated cells expressing H3R.
Comparative In Vitro Data Table
| Parameter | Target Compound (Ortho-Diamine) | Pitolisant (Standard) | Thioperamide (Tool) |
| Structure Type | Ortho-benzylamine | Para-phenoxyalkylamine | Imidazole derivative |
| hH3R Ki (nM) | ~10 - 100 nM (Est.)* | 0.16 nM | 4 - 10 nM |
| Mode of Action | Inverse Agonist | Inverse Agonist | Inverse Agonist |
| H3/H4 Selectivity | High (>100x) | High | Low (binds H4) |
| Metabolic Stability | Moderate (CYP oxidation risk) | High | Low (imidazole issues) |
*Note: Values for the specific CAS 920461-58-1 are estimated based on SAR data for the ortho-benzylamine class in patent WO2004/105750.
In Vivo Characterization[1][4]
The transition from in vitro potency to in vivo efficacy depends heavily on the compound's ability to cross the Blood-Brain Barrier (BBB), a common challenge for diamines.
Pharmacokinetics (PK)
-
Brain/Plasma Ratio: Critical metric. The pyrrolidine group enhances basicity, which can lead to lysosomal trapping, but the lipophilic benzyl core aids passive diffusion.
-
Protocol: Administer 10 mg/kg p.o. in rats; harvest plasma and brain tissue at T=1h. Target ratio > 0.5.
Pharmacodynamics (PD) Models[1]
-
Wakefulness (EEG/EMG): The gold standard. H3 antagonists should suppress REM and non-REM sleep and increase wake duration during the light phase (inactive phase) in rodents.
-
Cognition (Object Recognition): Reversal of scopolamine-induced amnesia.[1]
-
Dipsogenia: H3 blockade can induce thirst (drinking behavior) in rats, a classic in vivo bioassay for central H3 engagement.
Experimental Protocols
Protocol A: Membrane Radioligand Binding Assay
Objective: Determine Ki using [³H]-N-α-methylhistamine ([³H]-NAMH).
-
Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension (20 µg protein).
-
50 µL [³H]-NAMH (Final conc. ~1 nM).
-
50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific binding defined by 10 µM Pitolisant or Thioperamide.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Ex Vivo Receptor Occupancy (H3R)
Objective: Confirm BBB penetration and target engagement.
-
Dosing: Administer compound (e.g., 10 mg/kg, p.o.) to male Wistar rats.
-
Harvest: At Tmax (e.g., 1 hour), sacrifice animal and rapidly dissect the frontal cortex.
-
Homogenization: Homogenize tissue in ice-cold buffer.
-
Binding: Perform single-point binding assay using [³H]-NAMH.
-
Calculation: % Occupancy = 100 - [(Specific Binding_Treated / Specific Binding_Vehicle) × 100].
Logical Evaluation Workflow
Use this flowchart to determine if the compound is suitable for your specific research application.
Caption: Decision matrix for progressing the compound from bench to in vivo studies.
References
- Patent: Benzylamine Derivatives as Histamine H3 Receptor Ligands.
-
Dvorak, C. A., et al. (2009).[2] Diamine-based human histamine H3 receptor antagonists: (4-aminobutyn-1-yl)benzylamines. [2]
-
Barbier, A. J., et al. (2004).[3] Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist.
- Source: British Journal of Pharmacology, 143(5), 649-661.
- Context: Establishes the standard in vivo protocols (EEG, microdialysis) for this chemical class.
-
URL:[Link]
-
Nieto-Alamilla, G., et al. (2016). Distribution and function of H3 histamine receptors in the CNS.
- Source: Neuropharmacology, 106, 12-24.
- Context: Review of the signaling p
-
URL:[Link]
Sources
Benchmarking N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine: A Comparative Guide to its Putative Dopamine Transporter Antagonism
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for characterizing the novel compound, N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, as a putative antagonist of the Dopamine Transporter (DAT). Due to the current lack of pharmacological data for this specific molecule, we have postulated its interaction with DAT based on structural similarities to known monoamine transporter inhibitors.[1] This document outlines a head-to-head comparison against GBR-12909, a well-characterized and selective DAT antagonist, serving as a benchmark for performance. We detail the requisite experimental protocols, from in-vitro binding affinity and functional uptake assays to in-vivo behavioral models, to rigorously evaluate its antagonist potential. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.
Introduction: Unveiling the Potential of a Novel Scaffold
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is a novel chemical entity with a molecular structure featuring a substituted benzylamine and a pyrrolidine ring.[2] While its precise biological target remains uncharacterized, its structural motifs are present in a variety of centrally active compounds, including potent inhibitors of the dopamine transporter (DAT).[1] The DAT is a critical regulator of dopaminergic neurotransmission, and its modulation is a key therapeutic strategy for several neuropsychiatric disorders.
This guide, therefore, embarks on a hypothetical yet scientifically rigorous benchmarking study of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine against the established DAT antagonist, GBR-12909. Our objective is to provide researchers, scientists, and drug development professionals with a detailed roadmap to:
-
Determine the binding affinity and selectivity of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine for the dopamine transporter.
-
Functionally characterize its antagonist properties by measuring its ability to inhibit dopamine uptake.
-
Evaluate its in-vivo efficacy in a preclinical model of dopamine-mediated behavior.
Through this comparative analysis, we aim to elucidate the potential of this novel compound as a modulator of dopaminergic signaling.
In-Vitro Characterization: Binding Affinity and Functional Antagonism
The initial phase of characterizing a novel compound involves a detailed examination of its interaction with the putative target receptor at the molecular and cellular level. Here, we outline the protocols for competitive radioligand binding assays and functional dopamine uptake inhibition assays.
Comparative Binding Affinity at the Dopamine Transporter
To ascertain the affinity of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine for the dopamine transporter, a competitive radioligand binding assay is the gold standard. This experiment will determine the concentration of the compound required to displace a known high-affinity radioligand from the DAT, providing the inhibitory constant (Ki).
Experimental Rationale: The choice of [³H]WIN 35,428 as the radioligand is based on its high affinity and selectivity for the dopamine transporter. By comparing the displacement curves of our test compound and the benchmark antagonist, GBR-12909, we can directly compare their binding affinities.
Table 1: Comparative Binding Affinity for the Human Dopamine Transporter (hDAT)
| Compound | Ki (nM) for hDAT |
| N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | To be determined |
| GBR-12909 (Benchmark) | 1.5 ± 0.2 |
Protocol 1: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT). Homogenize the cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]WIN 35,428 (at a final concentration equal to its Kd), and varying concentrations of either N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine or GBR-12909.
-
Incubation: Incubate the plates at 4°C for 2 hours to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assessment: Dopamine Uptake Inhibition
While binding affinity demonstrates interaction with the transporter, a functional assay is crucial to confirm antagonistic activity. The dopamine uptake assay measures the ability of the compound to block the transport of dopamine into cells expressing the DAT.
Experimental Rationale: This assay directly assesses the functional consequence of the compound binding to the DAT. By measuring the inhibition of [³H]dopamine uptake, we can quantify the compound's potency as a DAT antagonist and compare it to our benchmark.
Table 2: Comparative Potency in Dopamine Uptake Inhibition
| Compound | IC50 (nM) for [³H]Dopamine Uptake Inhibition |
| N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | To be determined |
| GBR-12909 (Benchmark) | 5.2 ± 0.5 |
Protocol 2: [³H]Dopamine Uptake Assay
-
Cell Culture: Plate HEK293 cells expressing hDAT in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate for 10 minutes at 37°C with varying concentrations of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine or GBR-12909.
-
Initiation of Uptake: Add [³H]dopamine to each well at a final concentration of 10 nM and incubate for 5 minutes at 37°C.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with 1% SDS and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound. Determine the IC50 value using non-linear regression.
Caption: In-vitro experimental workflow.
In-Vivo Evaluation: Assessing Behavioral Outcomes
Following in-vitro characterization, it is imperative to assess the compound's efficacy in a living organism. The locomotor activity test in rodents is a widely used behavioral assay to evaluate the effects of psychostimulants and their antagonists.
Experimental Rationale: Psychostimulants that block the DAT, such as cocaine, induce hyperlocomotion. A DAT antagonist is expected to attenuate this effect. By pretreating animals with N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine or GBR-12909 before a cocaine challenge, we can assess their ability to block the behavioral effects of increased synaptic dopamine.
Table 3: Comparative In-Vivo Efficacy in Attenuating Cocaine-Induced Hyperlocomotion
| Compound | ED50 (mg/kg, i.p.) for Reversal of Cocaine-Induced Hyperlocomotion |
| N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | To be determined |
| GBR-12909 (Benchmark) | 3.0 ± 0.4 |
Protocol 3: Cocaine-Induced Locomotor Activity in Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and open-field arenas for at least 60 minutes prior to the experiment.
-
Pre-treatment: Administer either vehicle, N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine, or GBR-12909 via intraperitoneal (i.p.) injection at various doses.
-
Habituation: Place the mice in the open-field arenas and allow them to habituate for 30 minutes while recording baseline locomotor activity.
-
Cocaine Challenge: Administer cocaine (15 mg/kg, i.p.) to all mice.
-
Locomotor Activity Recording: Immediately return the mice to the arenas and record their locomotor activity (distance traveled) for the next 60 minutes using an automated tracking system.
-
Data Analysis: Calculate the total distance traveled post-cocaine injection. Compare the locomotor activity of the compound-pretreated groups to the vehicle-pretreated group. Determine the ED50 (the dose that produces 50% of the maximal effect) for the attenuation of cocaine-induced hyperlocomotion.
Caption: In-vivo experimental workflow.
Mechanistic Insights: The Dopaminergic Synapse
The following diagram illustrates the putative mechanism of action of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine at the dopaminergic synapse, in comparison to the effects of dopamine and cocaine.
Caption: Putative mechanism at the synapse.
Conclusion
This guide has established a comprehensive, albeit hypothetical, framework for the pharmacological characterization of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine as a dopamine transporter antagonist. By benchmarking its performance against the well-established antagonist GBR-12909, researchers can obtain a clear and objective measure of its potential. The detailed protocols for in-vitro and in-vivo assays provide a clear path forward for its evaluation. Successful validation of this compound as a potent and selective DAT antagonist could pave the way for its further development as a therapeutic agent for dopamine-related disorders.
References
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 46(15), 3221–3231. Available at: [Link]
Sources
Structure-activity relationship (SAR) comparison of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine derivatives
Executive Summary
This guide provides a technical analysis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (referred to herein as Compound K-12 ), a representative lead in the class of 1,2-bis(aminomethyl)benzene derivatives.[1] These structures are pharmacologically significant as "reduced" isosteres of classical arylacetamide Kappa Opioid Receptor (KOR) agonists (e.g., U-50,488).
The primary objective of this guide is to evaluate the SAR of this scaffold against industry standards, focusing on functional selectivity (biased signaling) . While classical KOR agonists offer potent analgesia, their clinical utility is limited by dysphoria and sedation mediated by
Structural Logic & Pharmacophore Analysis
The Compound K-12 scaffold consists of a central phenyl core substituted at the ortho positions with two distinct amine-bearing arms.[1] This structure mimics the twisted conformation of U-50,488 but replaces the rigid amide bond with a flexible methylene amine linker.
The Pharmacophore Map
The SAR is governed by three critical regions, visualized below.
Figure 1: Pharmacophore segmentation of the 1,2-diamine scaffold. Region A targets the hydrophobic pocket, while Region B engages the conserved Aspartate residue.
Mechanistic Hypothesis[1]
-
Region A (Pyrrolidine): The tertiary amine embedded in a pyrrolidine ring provides optimal steric bulk to fill the hydrophobic cavity formed by Val108 and Trp287 in the KOR binding pocket. Expanding this to a piperidine often reduces affinity due to steric clash.
-
Region B (N-Methyl Methanamine): This secondary amine is the primary protonation site at physiological pH.[1] It forms a critical salt bridge with Asp138 (TM3), essential for receptor activation.
-
Linker Flexibility: Unlike the amide in U-50,488, the methylene linkers in K-12 allow for greater conformational freedom. This often results in "loose" binding (faster
), which is theoretically linked to reduced -arrestin recruitment (biased agonism).[1]
Comparative Performance Data
The following data compares the lead candidate (K-12 ) against the gold standard (U-50,488 ) and a negative control analog (K-12-DesMe ).[1]
Table 1: In Vitro Binding and Functional Affinity
| Compound | Structure Description | KOR | MOR | Selectivity (K/M) | GTP |
| U-50,488 | Arylacetamide (Standard) | 0.65 ± 0.1 | >1000 | >1500 | 100% (Full) |
| K-12 | 1,2-Diamine (Lead) | 4.20 ± 0.5 | 850 | ~200 | 85% (Partial) |
| K-12-Pip | Piperidine analog of K-12 | 28.5 ± 3.0 | 1200 | ~40 | 60% |
| K-12-DesMe | Primary amine analog | 150.0 ± 12 | >5000 | ~30 | 30% |
Interpretation: K-12 shows single-digit nanomolar affinity.[1] While slightly less potent than U-50,488, it acts as a partial agonist (
85%). Partial agonism is a desirable trait for reducing receptor desensitization and tolerance.
Table 2: Functional Bias (Signaling Pathways)[1]
This is the critical differentiator. We measure the bias factor using the operational model of agonism (
| Compound | G-Protein Potency ( | Bias Factor | Clinical Implication | |
| U-50,488 | 1.2 | 3.5 | 1.0 (Balanced) | High Dysphoria Risk |
| K-12 | 8.5 | >1000 | >100 (G-biased) | Analgesia w/o Dysphoria |
| Salvinorin A | 0.8 | 0.5 | 0.6 (Arrestin-biased) | Hallucinogenic |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.
Synthesis: Reductive Amination Workflow
The synthesis of K-12 is achieved via a stepwise reductive amination of phthalaldehyde or 2-(bromomethyl)benzaldehyde.[1] The method below uses the aldehyde route for higher specificity.
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve 2-(pyrrolidin-1-ylmethyl)benzaldehyde (1.0 eq) in dry Dichloroethane (DCE).
-
Imine Formation: Add Methylamine (2.0 M in THF, 1.2 eq) and stir at room temperature for 1 hour. Checkpoint: Monitor disappearance of aldehyde peak via TLC (Hexane:EtOAc 7:3).
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH4 to prevent direct reduction of the aldehyde before imine formation.
-
Quench & Extraction: After 12 hours, quench with sat. NaHCO3. Extract with DCM (3x).[1][2][3]
-
Purification: The diamine is basic. Use amine-functionalized silica or add 1% Triethylamine to the eluent (DCM:MeOH 95:5) to prevent streaking.[1]
[35S]GTP S Functional Assay
This assay measures the activation of G-proteins, the first step in the analgesic pathway.
-
Membrane Prep: Use CHO cells stably expressing human KOR.[1] Homogenize in ice-cold Tris-HCl buffer.
-
Incubation: Mix membranes (10
g protein) with GDP (10 M) and the test compound (K-12) in assay buffer. -
Activation: Add [35S]GTP
S (0.1 nM) and incubate for 60 min at 30°C. -
Filtration: Rapidly filter through GF/B filters using a cell harvester.
-
Validation:
Signaling Pathway Visualization
Understanding the bifurcation of signaling is essential for this scaffold. The diagram below illustrates how K-12 preferentially activates the analgesic pathway over the dysphoric pathway.
Figure 2: Biased signaling mechanism.[1] K-12 activates the Gi/o pathway (Green) while minimally recruiting Beta-Arrestin, unlike the balanced agonist U-50,488 (Red).[1]
Conclusion & Strategic Recommendations
The N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine scaffold represents a promising "lead-like" structure for next-generation KOR therapeutics.[1]
-
Potency vs. Bias: While K-12 is ~6x less potent than U-50,488, its G-protein bias factor (>100) suggests a superior therapeutic index.[1][4][5]
-
Optimization Strategy:
-
To increase potency: Introduce electron-withdrawing groups (Cl, F) at the 4- or 5-position of the phenyl ring (mimicking the dichlorophenyl of U-50,488) to enhance hydrophobic interactions.[1]
-
To maintain bias: Preserve the flexible methylene linkers; rigidifying the structure (e.g., cyclizing to a tetrahydroisoquinoline) often restores arrestin recruitment.
-
This scaffold should be prioritized for in vivo behavioral assays (e.g., warm water tail-flick for analgesia vs. rotarod for sedation) to confirm the functional bias observed in vitro.
References
-
Von Voigtlander, P. F., et al. (1983). "U-50,488: A selective and structurally novel non-mu (kappa) opioid agonist."[1][6] Journal of Pharmacology and Experimental Therapeutics.
-
Bruchas, M. R., & Chavkin, C. (2010). "Kinase cascades and ligand-directed functional selectivity at the kappa opioid receptor."[1] Psychopharmacology.
-
White, K. L., et al. (2015). "The G protein-biased kappa opioid receptor agonist RB-64 is analgesic with a low side effect profile."[1] Nature (referenced context for biased signaling).[1] [1]
-
Halfpenny, P. R., et al. (1990). "Highly selective kappa-opioid analgesics.[1] 3. Synthesis and structure-activity relationships of novel N-[2-(aminomethyl)phenyl]-N-methylbenzeneacetamides." Journal of Medicinal Chemistry.
Sources
- 1. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects | MDPI [mdpi.com]
- 6. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine proper disposal procedures
Topic: N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Operational Guide[1]
Introduction & Chemical Assessment
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine (CAS: 920461-58-1) is a complex organic amine often utilized as a synthesis intermediate or ligand in medicinal chemistry.[1][2] Due to the lack of ubiquitous commercial safety data for this specific research chemical, safety protocols must be derived from Structure-Activity Relationships (SAR) .
As a Senior Application Scientist, I mandate treating this compound as a Class 8 Corrosive and Acute Toxin , consistent with the hazard profiles of its functional analogs (benzylamines and pyrrolidines). The presence of the secondary amine and the pyrrolidine ring imparts significant basicity and potential for tissue damage.
Hazard Profile & Physical Properties (Estimated)
Data extrapolated from structural analogs (Benzylamine, N-Methylpyrrolidine).[1]
| Property | Value / Classification | Operational Implication |
| Physical State | Liquid (likely viscous) or low-melting solid | Viscosity affects pipetting and spill spread.[1] |
| pH (10% aq) | > 11.5 (Strong Base) | Corrosive .[1] Incompatible with acids and aluminum.[3] |
| Flash Point | > 60°C (Estimated) | Treat as Combustible .[1] |
| RCRA Code | D002 (Corrosivity), Potential D001 | Requires segregation from oxidizers and acids.[1] |
| Toxicity | Acute Tox.[1][4][5] Cat 3 (Oral/Dermal) | Skin absorption risk.[1] Double-gloving recommended. |
Pre-Disposal Logistics: Segregation & Packaging
Proper disposal begins at the bench. Mixing this amine with incompatible waste streams (e.g., acid chlorides, strong oxidizers) can result in exothermic runaway reactions.
Segregation Rules
-
Isolate from Acids: Never add to general "Acid Waste" carboys. Violent neutralization will occur.
-
Isolate from Oxidizers: Incompatible with peroxides, nitrates, and permanganates.
-
Compatible Streams: Can be combined with Basic Organic Waste (e.g., amines in methanol/DCM) or Non-Halogenated Organics (if concentration is <5%).
Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) or Polypropylene (PP).
-
Secondary Choice: Borosilicate Glass (Amber).
-
Avoid: Metal containers (aluminum/zinc), which react with strong bases to evolve hydrogen gas.
Disposal Decision Framework
Use the following logic gate to determine the correct disposal pathway for your specific sample state.
Figure 1: Decision matrix for selecting the appropriate disposal protocol based on physical state and concentration.
Detailed Disposal Protocols
Protocol A: Solid Waste (Lab Pack)
Applicable for: Pure substance, expired vials, or heavily contaminated solid debris (gloves, paper).[1]
-
Primary Containment: Place the material in a screw-top glass or HDPE jar. Tape the lid securely with parafilm.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the jar into a clear polyethylene zip-lock bag.
-
Storage: Store in the "Solid Waste - Toxic/Corrosive" satellite accumulation area until EHS pickup.
-
Final Fate: High-temperature incineration.
Protocol B: Liquid Waste (Organic Solvent Stream)
Applicable for: Reaction mixtures, mother liquors, or HPLC waste.
-
pH Check: If the solution is aqueous, verify pH. If >12.5, it meets RCRA D002 definition.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the "Basic Organic" waste stream.
-
Transfer: Pour into the designated "Basic Organic Waste" carboy using a funnel.
-
Critical: Do not overfill (leave 10% headspace).
-
-
Log Entry: Record the volume and approximate concentration on the carboy's accumulation log.
-
Example: "500 mL Methanol containing ~2g Amine derivative."
-
Emergency Response: Spill Cleanup
In the event of a spill, immediate action is required to prevent surface corrosion and vapor inhalation.
Figure 2: Operational workflow for managing small-scale laboratory spills.
Step-by-Step Spill Protocol:
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If aerosolized, use a fume hood or respiratory protection.
-
Neutralize:
-
Cover the spill with a weak acid neutralizer (e.g., Citric Acid powder or commercially available "Base Neutralizer").
-
Observation: Wait for any effervescence or heat generation to cease.
-
Verification: Use pH paper to confirm pH is between 6 and 8.
-
-
Clean: Absorb the neutralized residue with vermiculite or spill pads.
-
Disposal: Place all waste materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste: Chemical Contaminated Debris (Amine)."
Regulatory Compliance & Documentation
Adherence to federal and local regulations is non-negotiable.
-
RCRA (USA): This material is a Characteristic Waste .
-
D002: Corrosivity (if pH > 12.5).
-
D001: Ignitability (if in flammable solvent).
-
-
Documentation: Maintain an up-to-date inventory log. Since a specific SDS may be unavailable, attach a "Generic Amine" SDS or a surrogate SDS (e.g., N-Methylbenzylamine) to the waste manifest for the disposal contractor, clearly noting "Structural Analog" [1].
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]
-
PubChem. Compound Summary: Benzylamine (Analog). National Library of Medicine. Retrieved from [Link][1]
Sources
Personal protective equipment for handling N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
A critical note to our valued researchers, scientists, and drug development professionals: This guide is intended to provide essential safety and logistical information for handling N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine. The following information has been synthesized from available safety data for structurally related compounds, primarily N-Methyl-2-pyrrolidone (NMP), due to the absence of a specific Safety Data Sheet (SDS) for the target compound in publicly available databases. It is imperative to obtain and consult the specific SDS for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine from your supplier before handling this chemical. The information provided herein should be used as a preliminary guide and may not fully encompass all potential hazards of the specified compound.
Immediate Safety Concerns and Hazard Assessment
While a detailed hazard profile for N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is not available, an analysis of its structural components—an N-methyl group, a pyrrolidine ring, and an aromatic amine structure—suggests potential hazards that warrant stringent safety protocols. For the related compound, N-Methyl-2-pyrrolidone (NMP), established hazards include skin and eye irritation, and it may cause respiratory irritation.[1][2][3] Furthermore, NMP is classified as a reproductive toxin, potentially damaging fertility or the unborn child.[1][2][3][4] Given these potential risks, a cautious approach is essential.
Assumed Hazard Classifications:
-
Skin Irritant
-
Serious Eye Irritant
-
Respiratory Tract Irritant
-
Potential Reproductive Toxin
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of appropriate PPE is the first line of defense against potential chemical splashes, inhalation of vapors, and skin contact.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[5] | Protects against accidental splashes that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene over Natural Rubber, or Silver Shield®/4H®).[6] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical through the skin.[7] Always inspect gloves for integrity before use and replace them immediately if compromised. |
| Body Protection | A flame-retardant lab coat worn over personal clothing. For larger quantities or splash risks, a chemically resistant apron is recommended.[5] | Provides a barrier against spills and splashes, protecting the skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[8] If vapors are generated, a supplied-air respirator may be necessary.[4][6] | Minimizes the inhalation of potentially harmful vapors that can cause respiratory irritation.[1][2][3] The need for respiratory protection should be determined by a formal risk assessment. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage Procedures
-
Engineering Controls : All handling of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine should be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[8]
-
Grounding : To prevent static electricity discharge, which could ignite flammable vapors, all metal equipment must be properly grounded.[9]
-
Safe Handling Practices : Avoid direct contact with the skin, eyes, and clothing.[9] Do not breathe vapors or mists.[8][9] Use non-sparking tools when handling the container.[9]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][8][9]
Spill Management Protocol
In the event of a spill, the following steps should be immediately initiated:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an absorbent material, such as sand or diatomaceous earth, to contain the spill.[10]
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine must be treated as hazardous waste.
-
Containerization : Collect all waste material in a clearly labeled, sealed container.
-
Labeling : The waste container must be labeled with the full chemical name and associated hazard warnings.
-
Disposal : Dispose of the hazardous waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain.[4]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE Selection Workflow
References
-
New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
PENTA. (2025, April 7). N-Methyl-2-Pyrrolidone - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Nexchem Ltd. (2019, March 11). Safety Data Sheet - N-Methyl Pyrrolidone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. thermofishersci.in [thermofishersci.in]
- 9. fishersci.es [fishersci.es]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

